KRAS G12C inhibitor 28
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H36F2N5O4P |
|---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
1-(4-dimethylphosphoryl-2-methyl-6-propan-2-ylphenyl)-6-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]pyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C33H36F2N5O4P/c1-8-27(42)38-12-13-39(20(5)17-38)31-23-16-25(35)29(28-24(34)10-9-11-26(28)41)36-32(23)40(33(43)37-31)30-19(4)14-21(45(6,7)44)15-22(30)18(2)3/h8-11,14-16,18,20,41H,1,12-13,17H2,2-7H3/t20-/m0/s1 |
InChI Key |
AULVAQHFJPQQED-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Canonical SMILES |
CC1CN(CCN1C2=NC(=O)N(C3=NC(=C(C=C32)F)C4=C(C=CC=C4F)O)C5=C(C=C(C=C5C)P(=O)(C)C)C(C)C)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of KRAS G12C Inhibitor 28
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of KRAS G12C inhibitor 28, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. This document details the inhibitor's impact on cellular signaling pathways, presents available quantitative data, and outlines the experimental protocols for key assays used in its characterization.
Core Mechanism of Action
This compound is a small molecule designed to specifically target the cysteine residue at position 12 of the mutated KRAS protein. The G12C mutation introduces a reactive cysteine that is not present in the wild-type protein, allowing for a highly selective, covalent interaction. The inhibitor binds to the KRAS G12C protein, locking it in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, which is a critical step in the activation of KRAS. By trapping KRAS G12C in its "off" state, the inhibitor effectively blocks the downstream signaling cascades that drive oncogenesis.
The primary signaling pathways inhibited by this action are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways. Constitutive activation of these pathways by mutant KRAS leads to uncontrolled cell proliferation, survival, and differentiation. Inhibition of these pathways by this compound is expected to result in anti-tumor activity in cancers harboring this specific mutation.
Quantitative Data Summary
The primary publicly available quantitative data for this compound is its half-maximal inhibitory concentration (IC50) from a biochemical assay.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound | Biochemical | IC50 | 57 nM | [1] |
Signaling Pathways
The KRAS protein is a central node in cellular signaling, and its G12C mutation leads to the aberrant activation of multiple downstream pathways. The following diagrams illustrate the canonical KRAS signaling pathway and the mechanism of its inhibition by a G12C-specific inhibitor.
Caption: KRAS G12C Signaling Pathway and Inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize KRAS G12C inhibitors are provided below. While the specific parameters for inhibitor 28 are not fully public, these protocols represent the standard industry practices.
Biochemical Assay: KRAS G12C Nucleotide Exchange Assay (IC50 Determination)
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP by the KRAS G12C protein.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTP
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization or HTRF
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the inhibitor in DMSO to create a concentration gradient.
-
In the assay plate, add a small volume of the diluted inhibitor to each well.
-
Add a solution of KRAS G12C protein pre-incubated with BODIPY-FL-GDP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for inhibitor binding.
-
Initiate the nucleotide exchange reaction by adding a solution containing GTP and SOS1 to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Measure the fluorescence polarization or HTRF signal in each well. A decrease in signal indicates the displacement of BODIPY-FL-GDP by GTP.
-
Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Biochemical Assay Workflow.
Cellular Viability Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Luminometer
Procedure:
-
Seed the KRAS G12C mutant cells in the opaque-walled plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Treat the cells with the diluted inhibitor and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration and calculate the cellular IC50 value.
Target Engagement Assay: NanoBRET™ Target Engagement Intracellular Assay
This assay measures the binding of the inhibitor to the KRAS G12C protein within living cells.
Materials:
-
HEK293T cells
-
Plasmids encoding NanoLuc®-KRAS G12C fusion protein
-
Transfection reagent
-
NanoBRET™ KRAS Tracer
-
This compound
-
Opti-MEM® I Reduced Serum Medium
-
White, opaque 96-well or 384-well plates
-
Luminometer capable of measuring BRET
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-KRAS G12C fusion construct.
-
Plate the transfected cells in the white, opaque plates and allow them to grow for 24 hours.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted inhibitor to the cells.
-
Add the NanoBRET™ KRAS Tracer to the cells.
-
Incubate the plate for a specified time (e.g., 2 hours) at 37°C and 5% CO2.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) on a BRET-capable luminometer.
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the inhibitor concentration to determine the cellular EC50 for target engagement.
This guide provides a foundational understanding of the mechanism of action for this compound. Further research and clinical studies will be necessary to fully elucidate its therapeutic potential.
References
The Discovery and Synthesis of a Novel KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a pivotal covalent inhibitor of the KRAS G12C mutant protein. The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, and for decades, it was considered an "undruggable" target.[1][2] The development of inhibitors specifically targeting the KRAS G12C mutation, present in a significant subset of non-small cell lung, colorectal, and pancreatic cancers, represents a landmark achievement in precision oncology.[2][3][4] This document will focus on the foundational work leading to the development of ARS-1620, a well-characterized and potent KRAS G12C inhibitor that has paved the way for clinically approved drugs.
The Challenge of Targeting KRAS
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1][5] Mutations at the G12 position, particularly the glycine-to-cysteine substitution (G12C), impair the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state and driving oncogenic signaling.[3] Early efforts to directly inhibit KRAS were largely unsuccessful due to the protein's high affinity for GTP and the absence of well-defined binding pockets.[6] The discovery of a novel, cryptic pocket in the switch-II region of the GDP-bound state of KRAS G12C, however, provided a new avenue for therapeutic intervention.[7][8]
Discovery of a Covalent Inhibitor: ARS-1620
The development of ARS-1620 was the culmination of structure-based drug design and extensive optimization of earlier, less potent fragments.[9] The key innovation was the design of a molecule that could covalently bind to the mutant cysteine residue at position 12, thereby irreversibly trapping KRAS G12C in its inactive state.[7] This approach offered high selectivity for the mutant protein over its wild-type counterpart.
Structure-Activity Relationship (SAR) and Optimization
Initial screening efforts identified weak-binding fragments that were subsequently optimized to improve potency and drug-like properties. The optimization process focused on enhancing the reactivity of the covalent warhead, improving the binding affinity to the switch-II pocket, and optimizing pharmacokinetic parameters.[9] This led to the development of ARS-1620, a quinazoline-based compound with a reactive acrylamide warhead.[10][11]
Table 1: Physicochemical Properties of ARS-1620
| Property | Value |
| Molecular Formula | C21H17ClF2N4O2 |
| Molecular Weight | 430.8 g/mol |
| IUPAC Name | 1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one |
Source: PubChem CID 137003167[11]
Synthesis of ARS-1620
The synthesis of ARS-1620 involves a multi-step process. While the precise, proprietary synthesis details may vary, a general retrosynthetic analysis suggests the key steps would involve the construction of the substituted quinazoline core, followed by the coupling of the piperazine linker and the introduction of the acrylamide warhead.
A plausible, generalized synthetic route would include:
-
Synthesis of the Substituted Quinazoline Core: This can be achieved through various heterocyclic chemistry methods, likely involving the condensation of a substituted anthranilic acid derivative with a suitable one-carbon synthon.
-
Coupling of the Piperazine Moiety: The quinazoline core would then be functionalized to allow for nucleophilic substitution with piperazine.
-
Acrylamide Formation: The final step involves the acylation of the piperazine nitrogen with acryloyl chloride or a related activated acrylic acid derivative to form the covalent warhead.
Note: This is a generalized description. For specific details, consultation of the primary medicinal chemistry literature is recommended.
Mechanism of Action and Signaling Pathways
ARS-1620 selectively and covalently binds to the cysteine-12 residue of KRAS G12C in its inactive, GDP-bound state.[8] This covalent modification locks the protein in an inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1, and thus blocking the loading of GTP and subsequent activation.[8][12]
By inhibiting KRAS G12C, ARS-1620 effectively downregulates downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.[3][13][14]
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of ARS-1620.
Experimental Protocols and Quantitative Data
The characterization of KRAS G12C inhibitors like ARS-1620 involves a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[15][16][17]
Biochemical Assays
Table 2: Key Biochemical Assays for KRAS G12C Inhibitor Characterization
| Assay Type | Purpose | Typical Readout |
| Nucleotide Exchange Assay | To measure the inhibitor's effect on the exchange of GDP for GTP. | Time-Resolved Fluorescence Energy Transfer (TR-FRET).[15] |
| KRAS-RAF Binding Assay | To determine if the inhibitor blocks the interaction between active KRAS and its downstream effector, RAF. | HTRF-based detection.[18] |
| GTP Hydrolysis Assay | To assess the intrinsic and GAP-mediated GTPase activity of KRAS G12C. | Measurement of inorganic phosphate release. |
| Surface Plasmon Resonance (SPR) | To measure the binding kinetics (kon, koff) and affinity (KD) of the inhibitor to KRAS G12C. | Response units (RU). |
Protocol: TR-FRET Nucleotide Exchange Assay
-
Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.
-
The inhibitor (e.g., ARS-1620) is added at varying concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and excess GTP.
-
The exchange of fluorescent GDP for non-fluorescent GTP results in a decrease in the FRET signal, which is monitored over time.
-
IC50 values are calculated from the dose-response curves.[15]
Cell-Based Assays
Table 3: Key Cell-Based Assays for KRAS G12C Inhibitor Characterization
| Assay Type | Purpose | Cell Lines | Typical Readout |
| Cell Viability/Proliferation Assay | To determine the anti-proliferative effect of the inhibitor. | KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and wild-type cell lines. | IC50 values from MTT or CellTiter-Glo assays. |
| Western Blot Analysis | To assess the inhibition of downstream signaling pathways. | KRAS G12C mutant cell lines. | Levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT). |
| RAS-GTP Pulldown Assay | To directly measure the levels of active, GTP-bound KRAS in cells. | KRAS G12C mutant cell lines. | Western blot for KRAS in the pulldown fraction. |
| Colony Formation Assay | To evaluate the long-term effect of the inhibitor on the clonogenic survival of cancer cells. | KRAS G12C mutant cell lines. | Number and size of colonies. |
Protocol: Western Blot for Downstream Signaling
-
KRAS G12C mutant cells (e.g., MIA PaCa-2) are seeded in culture plates.[6]
-
Cells are treated with the inhibitor at various concentrations for a specified time (e.g., 24 hours).[6]
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
Figure 2: General workflow for Western blot analysis of KRAS downstream signaling.
In Vivo Efficacy
The anti-tumor activity of ARS-1620 has been demonstrated in preclinical xenograft models using human cancer cell lines harboring the KRAS G12C mutation.
Table 4: Representative In Vivo Data for ARS-1620
| Model | Cell Line | Dose | Tumor Growth Inhibition (TGI) |
| Pancreatic Cancer Xenograft | MIA PaCa-2 | 200 mg/kg, once daily | Significant tumor regression.[14][19] |
| Non-Small Cell Lung Cancer Xenograft | NCI-H358 | 40 mg/kg | 47% TGI.[10][20] |
Note: Specific TGI values can vary between studies.
Conclusion and Future Directions
The discovery and development of ARS-1620 and subsequent KRAS G12C inhibitors have transformed the therapeutic landscape for KRAS-mutant cancers. This technical guide has outlined the core principles of its discovery, synthesis, and characterization. Ongoing research in this field is focused on overcoming mechanisms of acquired resistance, developing next-generation inhibitors that can target other KRAS mutations, and exploring combination therapies to enhance clinical efficacy.[12][21] The journey from an "undruggable" target to a clinically validated one serves as a powerful example of the progress in modern drug discovery.
References
- 1. bioengineer.org [bioengineer.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and preclinical characterization of KRAS G12C inhibitor fulzerasib (GFH925) for advanced solid tumors - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 5. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of ARS-1620 analogs as KRas G12C inhibitors with high in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ars-1620 | C21H17ClF2N4O2 | CID 137003167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Discovery of novel KRAS G12C inhibitor with promising in vivo efficacy and safety | BioWorld [bioworld.com]
- 21. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Binding Affinity and Kinetics of the KRAS G12C Inhibitor ARS-853
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of ARS-853, a pioneering covalent inhibitor of the KRAS G12C oncoprotein. The document details its binding affinity and kinetics, outlines the experimental methodologies used for their determination, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Binding Data for ARS-853
The following table summarizes the key quantitative data reported for the binding of ARS-853 to the KRAS G12C mutant protein. These parameters are crucial for understanding the inhibitor's potency and mechanism of action at both a biochemical and cellular level.
| Parameter | Value | Assay Method | Comments |
| Cellular IC50 | 2.5 µM | Cell Proliferation Assay | Concentration required to inhibit 50% of cell proliferation in KRAS G12C mutant cell lines[1]. |
| Cellular Engagement IC50 | 1.6 µM (at 6 hours) | LC/MS-MS | Concentration at which 50% of cellular KRAS G12C is covalently modified by ARS-853[2][3]. |
| Biochemical Rate Constant | 76 M⁻¹s⁻¹ | Biochemical Assay | Second-order rate constant for the covalent modification of GDP-bound KRAS G12C[2][3]. |
| Dissociation Constant (Kd) | 36.0 ± 0.7 μM | Stopped-Flow Fluorescence | Represents the initial non-covalent binding affinity of ARS-853 to KRAS G12C[4][5]. |
| Inhibition Constant (Ki) | ~200 µM | In Vitro Biochemical Assay | Represents the reversible binding affinity before covalent bond formation[6][7]. |
| kinact/Ki | 510 ± 75 M⁻¹s⁻¹ (in DTT buffer) | Stopped-Flow Fluorescence | A measure of the overall covalent modification efficiency[4]. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers aiming to replicate or adapt these assays for the characterization of KRAS G12C inhibitors.
Stopped-Flow Fluorescence Spectroscopy for Kinetic Analysis
This method is employed to measure the rapid kinetics of both the initial non-covalent binding and the subsequent covalent modification of KRAS G12C by an inhibitor.
Objective: To determine the dissociation constant (Kd) for the initial reversible binding and the rate of the irreversible covalent modification (kinact).
Materials:
-
Purified recombinant KRAS G12C protein (a fluorescent variant such as Y137W may be used to provide an intrinsic fluorescence signal change upon inhibitor binding)[4][5].
-
ARS-853 or other covalent inhibitor.
-
Stopped-flow spectrofluorometer.
-
Assay buffer (e.g., MHT buffer: 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5).
Procedure:
-
Protein Preparation: Prepare a solution of purified KRAS G12C in the assay buffer to a final concentration of approximately 5 µM. Ensure the protein is predominantly in the GDP-bound state.
-
Inhibitor Preparation: Prepare a series of concentrations of the inhibitor (e.g., 25, 50, 75, and 100 µM) in the same assay buffer.
-
Instrument Setup: Set up the stopped-flow instrument with an appropriate excitation wavelength (e.g., 290 nm for tryptophan fluorescence) and a cutoff filter for emission (e.g., >320 nm). Set the temperature (e.g., 5°C or 20°C)[4].
-
Rapid Mixing: Load the protein solution into one syringe and the inhibitor solution into the other. The instrument will rapidly mix equal volumes of the two solutions.
-
Data Acquisition: Monitor the change in fluorescence intensity over time, starting immediately after mixing. The data acquisition should be rapid enough to capture the initial binding event (milliseconds) and long enough to observe the slower covalent modification (seconds to minutes).
-
Data Analysis:
-
The initial rapid change in fluorescence is attributed to the reversible binding of the inhibitor. Fit this phase of the kinetic data to a model for reversible binding to determine the on-rate (kon) and off-rate (koff), from which the dissociation constant (Kd = koff/kon) can be calculated[4].
-
The slower, pH-dependent phase of the fluorescence change represents the covalent ligation. Fit this phase to a model for an irreversible reaction to determine the rate of inactivation (kinact)[4].
-
Global fitting of the data from multiple inhibitor concentrations can be performed to obtain a more robust determination of the kinetic parameters[4].
-
Mass Spectrometry-Based Assay for Covalent Modification
This assay directly measures the extent of covalent bond formation between the inhibitor and the cysteine residue of KRAS G12C.
Objective: To quantify the percentage of KRAS G12C that is covalently modified by an inhibitor over time, both in vitro and in a cellular context.
Materials:
-
Purified recombinant KRAS G12C or cell lysate from a KRAS G12C-expressing cell line (e.g., H358).
-
ARS-853 or other covalent inhibitor.
-
Liquid chromatography-mass spectrometry (LC-MS) system (e.g., ESI-TOF).
-
Lysis buffer, trypsin, and other reagents for protein digestion and sample preparation.
Procedure:
-
In Vitro Reaction: Incubate purified KRAS G12C protein with the inhibitor at various time points.
-
Cellular Treatment: Treat KRAS G12C mutant cells with the inhibitor for different durations.
-
Protein Extraction and Digestion:
-
For in vitro samples, the reaction can be quenched and the protein directly analyzed or first digested with trypsin.
-
For cellular samples, lyse the cells, immunoprecipitate the tagged KRAS G12C (if applicable), and then perform an in-gel or in-solution tryptic digest[4].
-
-
LC-MS Analysis:
-
Inject the digested peptide mixture into the LC-MS system.
-
Separate the peptides by liquid chromatography.
-
Analyze the eluting peptides by mass spectrometry.
-
-
Data Analysis:
-
Identify the peptide containing the Cys12 residue.
-
Determine the mass of this peptide. The unmodified peptide will have a specific mass, while the peptide covalently bound to the inhibitor will have a mass equal to the peptide mass plus the mass of the inhibitor.
-
Quantify the relative abundance of the modified and unmodified peptides by comparing their peak areas in the mass spectrum. This ratio represents the percentage of KRAS G12C that is covalently modified[2].
-
RAS-Binding Domain (RBD) Pulldown Assay for Cellular Activity
This assay is used to determine the level of active, GTP-bound KRAS in cells and how it is affected by inhibitor treatment.
Objective: To measure the inhibitory effect of a compound on KRAS activation in a cellular context.
Materials:
-
KRAS G12C mutant cell line (e.g., H358).
-
ARS-853 or other inhibitor.
-
GST-RAF1-RBD (Ras-binding domain of RAF1 fused to GST) immobilized on glutathione agarose beads.
-
Cell lysis buffer.
-
Anti-Ras antibody for western blotting.
-
SDS-PAGE and western blotting equipment.
Procedure:
-
Cell Treatment: Culture KRAS G12C cells and treat them with various concentrations of the inhibitor for a specified time.
-
Cell Lysis: Lyse the cells in a buffer that preserves the GTP-bound state of KRAS.
-
Protein Quantification: Determine the total protein concentration of the lysates.
-
Pulldown of Active KRAS:
-
Incubate a standardized amount of cell lysate with the GST-RAF1-RBD beads. Only active, GTP-bound KRAS will bind to the RBD[8].
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-Ras antibody to detect the amount of pulled-down (active) KRAS.
-
-
Data Analysis: Quantify the band intensity of the western blot to determine the relative amount of active KRAS in treated versus untreated cells. This will allow for the determination of an IC50 for the inhibition of KRAS activation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to KRAS G12C inhibition.
Caption: KRAS G12C Signaling Pathway and Inhibition by ARS-853.
Caption: Experimental Workflow for KRAS G12C Inhibitor Characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Real-time monitoring of the reaction of KRAS G12C mutant specific covalent inhibitor by in vitro and in-cell NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
In Vitro Characterization of a Representative KRAS G12C Inhibitor
This technical guide provides a comprehensive overview of the in vitro characterization of a representative covalent inhibitor targeting the KRAS G12C mutation. Due to the absence of publicly available data for a specific molecule designated "inhibitor 28," this document synthetically presents data and methodologies based on well-characterized KRAS G12C inhibitors. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, substituting glycine with cysteine (G12C), results in a constitutively active protein that drives tumor cell proliferation and survival. This activation is primarily mediated through the MAPK and PI3K-AKT signaling pathways.[1] KRAS G12C inhibitors are small molecules that covalently bind to the mutant cysteine residue, locking the protein in an inactive, GDP-bound state.[2]
Quantitative In Vitro Efficacy
The in vitro potency and selectivity of a representative KRAS G12C inhibitor are summarized in the following tables. These values are essential for comparing the efficacy of different compounds and for guiding further development.
Table 1: Cellular Potency in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 8 |
| MIA PaCa-2 | Pancreatic Cancer | 15 |
| SW1573 | Non-Small Cell Lung Cancer | 12 |
IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Table 2: Biochemical and Mechanistic Activity
| Assay | Parameter | Value |
| p-ERK Inhibition (NCI-H358 cells) | IC50 | 2.5 nM[3] |
| KRAS G12C Protein Binding (SPR) | Kd (nM) | 0.5 |
| SOS1-Mediated Nucleotide Exchange | IC50 | 10 nM |
p-ERK is a key downstream effector in the MAPK pathway. Surface Plasmon Resonance (SPR) is used to measure binding affinity (Kd). The nucleotide exchange assay measures the inhibition of the exchange of GDP for GTP, which is essential for KRAS activation.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant signaling pathways and experimental procedures provide a clear understanding of the inhibitor's mechanism of action and the methods used for its characterization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for key in vitro assays.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines harboring the KRAS G12C mutation.
-
Cell Lines: NCI-H358, MIA PaCa-2, SW1573 (KRAS G12C mutant), and A549 (KRAS wild-type) as a negative control.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The inhibitor is serially diluted and added to the wells.
-
Plates are incubated for 72 hours.
-
Cell viability is assessed using a commercial reagent such as CellTiter-Glo®.
-
Luminescence is measured, and data are normalized to vehicle-treated controls to calculate IC50 values.
-
Western Blot for p-ERK Inhibition
This method is used to quantify the inhibition of downstream signaling from KRAS G12C.
-
Cell Line: NCI-H358.
-
Procedure:
-
Cells are seeded in 6-well plates.
-
After reaching 70-80% confluency, cells are treated with varying concentrations of the inhibitor for 2 hours.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against phospho-ERK (p-ERK) and total ERK, followed by HRP-conjugated secondary antibodies.
-
Bands are visualized using chemiluminescence, and band intensities are quantified to determine the IC50 for p-ERK inhibition.
-
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding kinetics and affinity of the inhibitor to the KRAS G12C protein.
-
Materials: Recombinant KRAS G12C protein, SPR instrument, and sensor chips.
-
Procedure:
-
Recombinant KRAS G12C protein is immobilized on a sensor chip.
-
A series of inhibitor concentrations are flowed over the chip surface.
-
The association and dissociation of the inhibitor are monitored in real-time by detecting changes in the refractive index.
-
The resulting sensorgrams are fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay assesses the inhibitor's ability to lock KRAS G12C in the inactive, GDP-bound state by preventing nucleotide exchange.
-
Materials: Recombinant KRAS G12C, SOS1, fluorescently labeled GTP analog (e.g., mant-GTP).
-
Procedure:
-
KRAS G12C is pre-incubated with the inhibitor.
-
The nucleotide exchange reaction is initiated by adding SOS1 and the fluorescent GTP analog.
-
The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is measured over time.
-
The rate of nucleotide exchange is calculated, and the IC50 for the inhibition of this process is determined.
-
Conclusion
The in vitro characterization of a KRAS G12C inhibitor involves a multifaceted approach, combining cellular and biochemical assays to determine its potency, selectivity, and mechanism of action. The data and protocols presented in this guide provide a robust framework for the preclinical evaluation of novel KRAS G12C-targeted therapies. While the specific data for "inhibitor 28" is not available, the methodologies and representative data herein serve as a comprehensive template for the characterization of any compound in this class.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Downstream Signaling Effects of KRAS G12C Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core downstream signaling effects of KRAS G12C inhibitors. It delves into the molecular mechanisms of action, quantitative effects on key signaling pathways, experimental methodologies for their study, and the emergence of resistance mechanisms.
Introduction to KRAS G12C and its Inhibition
The KRAS gene is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This mutation results in a glycine-to-cysteine substitution at codon 12, which locks the KRAS protein in a constitutively active, GTP-bound state.[1][3] This perpetual activation drives downstream signaling pathways, promoting uncontrolled cell proliferation and survival.[3][4]
KRAS G12C inhibitors are a novel class of targeted therapies that covalently bind to the mutant cysteine residue.[1] This binding traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1][4]
Core Downstream Signaling Pathways Affected
KRAS G12C activation predominantly drives two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway.[5][6] Inhibition of KRAS G12C is designed to suppress these pro-survival signals.
2.1. The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival.[7] In KRAS G12C mutant cancers, the constitutive activation of KRAS leads to the sequential phosphorylation and activation of RAF, MEK, and ERK.[5][6] Activated ERK then translocates to the nucleus to regulate gene expression related to cell cycle progression.
KRAS G12C inhibitors effectively block this pathway, leading to a reduction in the phosphorylation of MEK and ERK.[5][7] However, the duration and completeness of this inhibition can be limited by resistance mechanisms.[7]
2.2. The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical downstream effector of KRAS, regulating cell growth, metabolism, and survival.[4][5] Active KRAS can directly bind to and activate the p110 catalytic subunit of PI3K.[4] This leads to the activation of AKT and subsequently mTOR, which promotes protein synthesis and cell growth.
The effect of KRAS G12C inhibitors on the PI3K/AKT pathway can be more heterogeneous compared to the MAPK pathway.[8] While some studies report a significant downregulation of p-AKT upon inhibitor treatment, others show minimal or no effect in certain cell lines.[5][8] This variability suggests that in many cases, the PI3K pathway may not be solely under the control of mutant KRAS.[8]
Quantitative Effects on Downstream Signaling
The quantitative impact of KRAS G12C inhibitors on downstream signaling can vary depending on the specific inhibitor, cell line, and duration of treatment. The following tables summarize the observed effects on key signaling proteins.
Table 1: Effect of KRAS G12C Inhibitors on MAPK Pathway Components
| Inhibitor | Cell Line / Model | Target Protein | Observed Effect | Citation |
| ARS1620 | Mia.paca-2 xenograft | p-ERK | Significantly downregulated | [5] |
| AMG510 (Sotorasib) | Various | p-ERK | Inhibition maintained for up to 48h | [5] |
| Adagrasib | KRAS G12C-mutant tumors | p-ERK | Reduced phosphorylation | [9] |
| ARS-1620 | KRAS G12C-mutant cell lines | p-MEK, p-ERK, p-RSK | Decrease at 4 hours | [7] |
| Sotorasib | H358 and SW837 cells | p-ERK | Inefficient suppression after 48h due to feedback | [10] |
Table 2: Effect of KRAS G12C Inhibitors on PI3K/AKT Pathway Components
| Inhibitor | Cell Line / Model | Target Protein | Observed Effect | Citation |
| ARS1620 | Mia.paca-2 xenograft | p-AKT, p-S6 | Significantly downregulated | [5] |
| ARS1620 | 12 NSCLC cell lines | p-AKT | Suppression in only 3 of 12 cell lines | [8] |
| AMG510 | KRAS G12C-mutant cells | p-AKT | Level negatively correlates with anti-proliferative activity | [11] |
Experimental Protocols for Assessing Downstream Effects
The analysis of downstream signaling effects of KRAS G12C inhibitors relies on a variety of standard molecular biology techniques.
4.1. Western Blotting
Western blotting is the most common method to assess the phosphorylation status and total protein levels of key signaling molecules.
-
Objective: To quantify the levels of total and phosphorylated proteins in the MAPK and PI3K/AKT pathways.
-
Methodology:
-
Cell Lysis: Treat KRAS G12C mutant cells with the inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for the target proteins (e.g., p-ERK, total ERK, p-AKT, total AKT).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
4.2. Immunoprecipitation
Immunoprecipitation is used to assess protein-protein interactions, such as the binding of KRAS to its effectors.
-
Objective: To determine the effect of KRAS G12C inhibitors on the interaction between KRAS and its downstream effectors (e.g., RAF).
-
Methodology:
-
Cell Lysis: Lyse inhibitor-treated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the protein of interest (e.g., KRAS) and protein A/G-agarose beads.
-
Washing: Wash the beads to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes and analyze by Western blotting for the presence of interacting partners.
-
Mechanisms of Resistance and Signaling Reactivation
A significant challenge in the clinical application of KRAS G12C inhibitors is the development of intrinsic and acquired resistance. A key mechanism is the adaptive feedback reactivation of the MAPK and PI3K/AKT pathways.[7][8]
Upon initial inhibition of KRAS G12C, the negative feedback loops that normally restrain upstream signaling are relieved.[7] This leads to the activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and others.[7][11][12] These activated RTKs can then signal through wild-type RAS proteins (HRAS and NRAS) or directly to PI3K, bypassing the inhibited KRAS G12C and reactivating the downstream pathways.[7][12] This reactivation can occur within 24-48 hours of treatment, limiting the efficacy of the inhibitor.[7]
Conclusion
KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their primary mechanism of action involves the suppression of the MAPK and PI3K/AKT downstream signaling pathways. However, the efficacy of these inhibitors can be compromised by adaptive resistance mechanisms that lead to the reactivation of these pathways. A thorough understanding of these downstream signaling dynamics is crucial for the development of effective combination therapies to overcome resistance and improve patient outcomes. Combination strategies with inhibitors of RTKs, SHP2, or PI3K are currently under investigation to counteract these resistance mechanisms.[5][8][13]
References
- 1. What are KRAS G12C inhibitors and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the cellular targets of KRAS G12C inhibitors, a landmark class of anti-cancer therapeutics. While the specific designation "inhibitor 28" does not correspond to a widely documented agent in scientific literature, this guide will focus on the well-characterized class of covalent inhibitors that target the KRAS G12C mutation. The data and methodologies presented are a composite derived from seminal studies on pioneering molecules such as ARS-853, ARS-1620, AMG510 (Sotorasib), and MRTX849 (Adagrasib).
Core Cellular Target: The KRAS G12C Oncoprotein
The primary and intended cellular target of this class of inhibitors is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein harboring a glycine-to-cysteine mutation at codon 12 (G12C). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[1][2] This aberrant signaling drives cellular proliferation, survival, and tumorigenesis.
KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue (Cys12). This irreversible binding occurs within a previously hidden groove in the Switch-II pocket of the KRAS protein, which is accessible only when KRAS is in its inactive, GDP-bound state.[3][4] By forming this covalent adduct, the inhibitors trap KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby abrogating oncogenic signaling.
Quantitative Data on Inhibitor Activity
The following tables summarize key quantitative metrics for representative KRAS G12C inhibitors, providing a basis for comparison of their biochemical and cellular activities.
Table 1: Biochemical Potency of Representative KRAS G12C Inhibitors
| Inhibitor | Target | Assay Method | kinact/KI (M-1s-1) | KD (nM) | IC50 (nM) | Reference(s) |
| ARS-853 | KRAS G12C | Mass Spectrometry | 76 | - | - | [4] |
| ARS-1620 | KRAS G12C | Mass Spectrometry | 1,100 ± 200 | - | - | [5] |
| AMG510 | KRAS G12C | Nucleotide Exchange | 9,900 | 220 | 8.88 | [3][6] |
| MRTX849 | KRAS G12C | Mass Spectrometry | 35,000 ± 300 | 9.59 | - | [3][7] |
Table 2: Cellular Activity of Representative KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| ARS-853 | H358 | Cellular Engagement | 1.6 | [4] |
| AMG510 | NCI-H358 | pERK Inhibition | ~0.03 | [5] |
| AMG510 | MIA PaCa-2 | pERK Inhibition | ~0.03 | [5] |
| AMG510 | NCI-H358 | Cell Viability | ~0.006 | [5] |
| AMG510 | MIA PaCa-2 | Cell Viability | ~0.009 | [5] |
| MRTX849 | MIAPACA2 | Cell Viability | 0.0047 | [2] |
| Cmpd 1 | H358 | Thiol Reactive Probe Assay | 1.6 | [8] |
Key Signaling Pathways Modulated by KRAS G12C Inhibition
KRAS G12C inhibitors primarily impact two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to cell proliferation, survival, and growth.
MAPK/ERK Signaling Pathway
The RAF-MEK-ERK cascade is a canonical downstream effector of RAS signaling.[1] Inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of MEK and ERK, which can be observed through techniques like Western blotting.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 5. The Research Progress of Direct KRAS G12C Mutation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of KRAS G12C Inhibitor 28: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evaluation of KRAS G12C inhibitor 28, a potent and selective covalent inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12C mutation. The information presented herein is intended to offer a detailed understanding of the inhibitor's biological activity, mechanism of action, and preclinical efficacy, compiled from publicly available data. While a specific compound designated "this compound" has been identified with a reported IC50 of 57 nM, detailed preclinical data from its primary source, patent WO2021113595A1, is not fully accessible. Therefore, this guide synthesizes the available information on inhibitor 28 with representative data from other well-characterized KRAS G12C inhibitors to provide a comprehensive profile.
In Vitro Activity and Selectivity
This compound has demonstrated potent inhibition of the KRAS G12C mutant protein. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
Table 1: In Vitro Potency of this compound
| Assay Type | Metric | Value | Reference |
| Biochemical Assay | IC50 | 57 nM | WO2021113595A1 |
Note: The IC50 value was obtained from a commercial vendor referencing the patent WO2021113595A1. Further details of the specific assay conditions were not available.
To provide a broader context of the typical in vitro profiling for such an inhibitor, the following table includes representative data from preclinical studies of other well-known KRAS G12C inhibitors, such as sotorasib and adagrasib.
Table 2: Representative In Vitro Cellular Activity of KRAS G12C Inhibitors
| Cell Line | Cancer Type | KRAS Mutation | Inhibitor | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | Adagrasib | 1.8 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Adagrasib | 4.3 |
| SW1573 | Non-Small Cell Lung Cancer | G12C | Sotorasib | 7 |
| HCT116 | Colorectal Cancer | G13D (WT for G12C) | Adagrasib | >10,000 |
This table presents representative data to illustrate the expected potency and selectivity of a clinical-stage KRAS G12C inhibitor.
Mechanism of Action and Signaling Pathway
KRAS G12C inhibitors, including presumably inhibitor 28, act by covalently binding to the cysteine residue at position 12 of the mutant KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling cascade that drives tumor growth.
Methodological & Application
Application Notes: In Vitro Profiling of KRAS G12C Inhibitor 28
For Research Use Only.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that, when mutated, is a key driver in numerous cancers. The specific G12C mutation, a glycine-to-cysteine substitution at codon 12, has been a focus of intense drug discovery efforts, leading to the development of targeted covalent inhibitors. This document provides a detailed protocol for the in vitro evaluation of "KRAS G12C inhibitor 28," a compound with a reported IC50 of 57 nM[1]. The described assays are designed to characterize its biochemical potency, cellular activity, and impact on downstream signaling pathways.
Data Presentation
A summary of the inhibitory activities of selected KRAS G12C inhibitors is presented below. This table is intended to provide a comparative landscape for positioning the activity of new compounds like inhibitor 28.
| Compound | Assay Type | Target/Cell Line | IC50 (nM) | Reference(s) |
| This compound | Not Specified | KRAS G12C | 57 | [1] |
| Sotorasib (AMG-510) | Biochemical (TR-FRET) | KRAS G12C | 8.88 | [2] |
| Adagrasib (MRTX849) | Cell Viability (3D) | KRAS G12C mutant | <100 | [3] |
| LY3537982 | GTP-bound KRAS Inhibition | H358 cell line | Lower than Sotorasib & Adagrasib | [4][5] |
| D-1553 | ERK Phosphorylation | NCI-H358 cells | Not Specified | [5] |
| JDQ443 | Cell Proliferation | KRAS G12C mutant | Not Specified | [6] |
Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in signal transduction. In its active, GTP-bound state, KRAS stimulates downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation[7][8]. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation[7][9]. Covalent KRAS G12C inhibitors specifically bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling[10].
Caption: The KRAS G12C signaling pathway and the mechanism of action of inhibitor 28.
Experimental Protocols
The following protocols are representative methods for the in vitro characterization of KRAS G12C inhibitors.
Biochemical Assay: TR-FRET Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a key step in its activation.
Materials:
-
Recombinant human KRAS G12C protein
-
BODIPY-FL-GDP (fluorescently labeled GDP)
-
GTPγS (a non-hydrolyzable GTP analog)
-
SOS1 (a guanine nucleotide exchange factor)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
This compound
-
384-well low-volume plates
-
TR-FRET plate reader
Procedure:
-
Prepare a dilution series of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add recombinant KRAS G12C protein and BODIPY-FL-GDP to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for inhibitor binding to the GDP-bound KRAS.
-
Initiate the exchange reaction by adding a mixture of SOS1 and GTPγS to all wells.
-
Incubate for 30 minutes at room temperature.
-
Measure the TR-FRET signal on a compatible plate reader (Excitation: 485 nm, Emission: 520 nm and 665 nm).
-
Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay: Cell Viability/Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and proliferation of cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
NCI-H358 or MIA PaCa-2 (human lung and pancreatic cancer cell lines with KRAS G12C mutation)
-
RPMI-1640 or DMEM cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well clear-bottom white plates
-
Luminometer
Procedure:
-
Seed NCI-H358 or MIA PaCa-2 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results to calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Target Engagement Assay: Western Blot for p-ERK
This assay determines if the inhibitor can block the downstream signaling of KRAS by measuring the phosphorylation level of ERK, a key protein in the MAPK pathway.
Materials:
-
NCI-H358 or MIA PaCa-2 cells
-
This compound
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control to assess the dose-dependent inhibition of ERK phosphorylation.
Caption: A generalized workflow for the in vitro characterization of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate KRAS G12C Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of KRAS G12C inhibitors. The protocols are designed to assess various aspects of inhibitor function, from target engagement and pathway modulation to cellular viability. Representative data for well-characterized KRAS G12C inhibitors are provided for comparison.
Introduction
The KRAS protein is a critical signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer. This mutation locks KRAS in a constitutively active state, driving uncontrolled cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K pathways.[2]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors bind to the inactive, GDP-bound form of KRAS G12C, preventing its reactivation and subsequent downstream signaling.[3] This document outlines key cell-based assays to evaluate the efficacy of such inhibitors.
Key Signaling Pathways
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways critical for cell growth and survival. A simplified representation of the canonical KRAS signaling pathway and the point of inhibition is depicted below.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Experimental Protocols
Here, we provide detailed protocols for three key cell-based assays to assess the activity of KRAS G12C inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[4]
Workflow:
Caption: Cell Viability Assay Workflow.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) in opaque-walled 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of culture medium.[5] Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in culture medium. Add the diluted inhibitor to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.[6] Add 100 µL of CellTiter-Glo® Reagent to each well.[6]
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter dose-response curve.
Target Engagement Assay (LC-MS/MS)
This assay directly measures the covalent modification of KRAS G12C by the inhibitor in a cellular context.
Workflow:
Caption: Target Engagement (LC-MS/MS) Workflow.
Protocol:
-
Cell Treatment: Culture KRAS G12C mutant cells to ~80% confluency and treat with the inhibitor at various concentrations and time points.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration of the lysates. Perform a tryptic digest of the proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer coupled with liquid chromatography.[7][8][9]
-
Data Analysis: Monitor the ion chromatograms for the peptide containing the Cys12 residue in both its unmodified and inhibitor-modified forms. Calculate the percentage of target engagement as the ratio of the modified peptide peak area to the sum of the modified and unmodified peptide peak areas.
Downstream Signaling Assay (Phospho-ERK Western Blot)
This assay assesses the inhibitor's ability to block the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
Workflow:
Caption: Phospho-ERK Western Blot Workflow.
Protocol:
-
Cell Treatment: Seed KRAS G12C mutant cells and grow to 70-80% confluency. Treat with the inhibitor for the desired time (e.g., 2-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[10]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.[10] Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Data Presentation
The following tables summarize representative quantitative data for well-characterized KRAS G12C inhibitors in various cell lines.
Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors in 2D and 3D Cell Culture Models
| Inhibitor | Cell Line | Assay Format | IC50 (nM) | Reference |
| MRTX849 (Adagrasib) | NCI-H358 | 2D | 10 | [1] |
| MRTX849 (Adagrasib) | MIA PaCa-2 | 2D | 10 | [1] |
| MRTX849 (Adagrasib) | NCI-H1373 | 2D | 11 | [1] |
| MRTX849 (Adagrasib) | NCI-H2122 | 2D | 13 | [1] |
| MRTX849 (Adagrasib) | SW1573 | 2D | 973 | [1] |
| MRTX849 (Adagrasib) | NCI-H358 | 3D | 0.2 | [1] |
| MRTX849 (Adagrasib) | MIA PaCa-2 | 3D | 0.4 | [1] |
| Sotorasib (AMG510) | NCI-H358 | 2D | 7 | [2] |
| Sotorasib (AMG510) | MIA PaCa-2 | 2D | 8 | [2] |
Table 2: Biochemical and Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | Parameter | Value (nM) | Reference |
| MRTX849 (Adagrasib) | p-ERK Inhibition | NCI-H358 | IC50 | 14 | [11] |
| Sotorasib (AMG510) | Nucleotide Exchange | KRAS G12C | IC50 | 8.88 | [12] |
| MRTX849 (Adagrasib) | Biochemical Binding | KRAS G12C | KD | 9.59 | [12][13] |
| Sotorasib (AMG510) | Biochemical Binding | KRAS G12C | KD | 220 | [12] |
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OUH - Protocols [ous-research.no]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. scribd.com [scribd.com]
- 6. promega.com [promega.com]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Xenograft Mouse Models in the Evaluation of KRAS G12C Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of xenograft mouse models for the preclinical evaluation of KRAS G12C inhibitors. The content covers the underlying signaling pathways, detailed experimental protocols, and representative data presentation.
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1][2][3] The KRAS G12C mutation, a specific alteration where glycine is substituted by cysteine at codon 12, has emerged as a tractable target for direct inhibition.[4] Small molecules that covalently bind to the mutant cysteine have shown promising clinical activity.[4][5][6] Xenograft mouse models, where human tumor cells or patient-derived tissues are implanted into immunodeficient mice, are indispensable tools for evaluating the in vivo efficacy and pharmacodynamics of these inhibitors.[1][2][3]
KRAS G12C Signaling Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its accumulation in the active, signal-transducing state.[7] This results in the constitutive activation of downstream pro-proliferative and survival pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[7][8] KRAS G12C inhibitors are designed to covalently bind to the cysteine residue of the mutated protein, locking it in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[5][9]
Experimental Protocols
Establishment of Subcutaneous Xenograft Models
This protocol describes the establishment of cell line-derived xenograft (CDX) models, a widely used approach for initial efficacy screening.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MiaPaCa-2)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can enhance tumor take rate)[12]
-
Syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture KRAS G12C mutant cells in their recommended medium until they reach 80-90% confluency.[12]
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and perform a cell count to determine viability (should be >95%).[12]
-
Cell Preparation: Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1x10⁷ to 5x10⁷ cells/mL.[11][12] If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.[12]
-
Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[12]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-4 days.[10] Calculate tumor volume using the formula: Volume = (Length x Width²)/2.[11]
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Administration of KRAS G12C Inhibitor
Materials:
-
KRAS G12C inhibitor compound
-
Appropriate vehicle for formulation (e.g., 10% Captisol in 50 mM citrate buffer)[9]
-
Oral gavage needles
Procedure:
-
Formulation: Prepare the inhibitor formulation at the desired concentration in the specified vehicle.
-
Dosing: Administer the inhibitor or vehicle to the respective groups of mice via oral gavage once or twice daily, as determined by the compound's pharmacokinetic properties.[9]
-
Monitoring: Continue to measure tumor volumes and body weights throughout the study to assess efficacy and toxicity.
Evaluation of Anti-Tumor Efficacy
Data Collection:
-
Tumor volume measurements
-
Mouse body weights
-
Clinical observations (e.g., signs of distress)
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Pharmacodynamic (PD) Analysis: At specified time points after the final dose, tumors can be harvested to assess target engagement and downstream pathway modulation via methods such as Western blotting, immunohistochemistry (IHC) for pERK, or mass spectrometry.[1][13]
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise tabular format to allow for easy comparison between treatment groups.
Table 1: In Vivo Efficacy of Representative KRAS G12C Inhibitors in Xenograft Models
| Cell Line (Tumor Type) | Inhibitor | Dose & Schedule | Mean Tumor Growth Inhibition (%) | Reference |
| NCI-H358 (NSCLC) | MRTX849 | 100 mg/kg, QD | >100 (regression) | [5][9] |
| MiaPaCa-2 (Pancreatic) | Compound A | 30 mg/kg, QD | Sustained pERK inhibition | [1][13] |
| H1373 (NSCLC) | ARS-1620 | Not Specified | Significant tumor growth delay | [14] |
| LU99 (NSCLC) | JDQ443 | Not Specified | Delayed tumor regrowth | [4] |
Note: TGI values >100% indicate tumor regression.
Table 2: Clinical Efficacy of Sotorasib (AMG-510) in Advanced NSCLC
| Parameter | Value | Reference |
| Objective Response Rate (ORR) | 37.1% | [15][16] |
| Median Progression-Free Survival (PFS) | 6.8 months | [16][17] |
| Median Overall Survival (OS) | 12.5 months | [15] |
Conclusion
Xenograft mouse models are a cornerstone of preclinical oncology research, providing a robust platform to assess the anti-tumor activity of novel therapeutic agents. The protocols and data presentation guidelines outlined in these application notes offer a framework for the systematic evaluation of KRAS G12C inhibitors. Careful experimental design and execution are critical for generating reliable and translatable data that can inform clinical development. As research progresses, the use of more complex models, such as patient-derived xenografts (PDXs) and humanized mouse models, will further enhance our understanding of inhibitor efficacy and mechanisms of resistance.[5][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Establishment of Xenograft Tumor Model in Mice [bio-protocol.org]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective KRAS G12C inhibitors in non-small cell lung cancer: chemistry, concurrent pathway alterations, and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in various cancers, and the G12C mutation is a common target for therapeutic intervention. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that promote tumor growth. This document provides detailed application notes and protocols for in vivo studies of KRAS G12C inhibitors, with a focus on experimental design, data interpretation, and visualization of key pathways and workflows.
Note on "KRAS G12C inhibitor 28": While "this compound" is listed by chemical suppliers with a reported IC50 of 57 nM and antitumor effects referenced to patent WO2021113595A1, specific in vivo dosage and detailed experimental protocols for this particular compound are not publicly available in the searched scientific literature or patent databases.[1][2] Therefore, the following protocols and data are based on well-characterized KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849) to provide a representative guide for researchers.
Data Presentation: In Vivo Efficacy of Representative KRAS G12C Inhibitors
The following tables summarize quantitative data from in vivo studies of established KRAS G12C inhibitors. This data is intended to serve as a reference for designing and evaluating new compounds.
Table 1: Summary of In Vivo Efficacy of Sotorasib (AMG510)
| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Frequency | Outcome | Reference |
| Nude Mice | NSCLC Xenograft | 960 mg/kg | Oral | Once Daily | Tumor regression | [3][4] |
| Nude Mice | Colorectal Cancer Xenograft | 960 mg/kg | Oral | Once Daily | Tumor growth inhibition | [4] |
Table 2: Summary of In Vivo Efficacy of Adagrasib (MRTX849)
| Animal Model | Tumor Type | Dosage | Route of Administration | Dosing Frequency | Outcome | Reference |
| Nude Mice | NSCLC Patient-Derived Xenograft (PDX) | Not specified | Oral | Not specified | Tumor regression | |
| Nude Mice | Colorectal Cancer PDX | Not specified | Oral | Not specified | Objective responses |
Experimental Protocols
In Vivo Xenograft Model Protocol
This protocol outlines a standard procedure for evaluating the efficacy of a KRAS G12C inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice)
-
Matrigel or similar extracellular matrix
-
KRAS G12C inhibitor
-
Vehicle solution (formulation dependent, see below)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture: Culture KRAS G12C mutant cells under standard conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 to 10 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status regularly.
-
-
Drug Administration:
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the KRAS G12C inhibitor in a suitable vehicle. A common formulation involves:
-
Dissolving the inhibitor in DMSO.
-
Diluting with PEG300 and Tween-80.
-
Bringing to the final volume with saline.
-
-
Administer the inhibitor or vehicle to the respective groups via the chosen route (typically oral gavage). Dosing frequency is typically once or twice daily.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics, histology).
-
Pharmacodynamic (PD) Marker Analysis
To confirm target engagement and pathway inhibition in vivo.
Procedure:
-
Collect tumor samples at various time points after the final dose.
-
Prepare tumor lysates.
-
Perform Western blotting to analyze the phosphorylation status of key downstream signaling proteins such as ERK (p-ERK) and AKT (p-AKT). A decrease in the phosphorylated forms of these proteins indicates successful inhibition of the KRAS pathway.
Mandatory Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the mechanism of its inhibition.
Experimental Workflow for In Vivo Efficacy Study
Caption: Standard experimental workflow for an in vivo xenograft study.
References
- 1. KRas | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WO2020101736A1 - Kras g12c inhibitors - Google Patents [patents.google.com]
- 4. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing KRAS G12C Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant breakthrough in the treatment of cancers harboring this specific mutation. Assessing the extent to which these inhibitors bind to their intended target, a concept known as target engagement, is a critical step in the drug development process. Effective target engagement is a prerequisite for eliciting a pharmacological response and is a key determinant of a drug's potency and efficacy.
These application notes provide detailed protocols for various established and emerging methods to quantify KRAS G12C inhibitor target engagement in both preclinical and clinical settings. The methodologies described herein are intended to guide researchers in selecting and implementing the most appropriate assays for their specific research questions.
Key Methodologies for Assessing Target Engagement
Several orthogonal approaches can be employed to measure the direct binding of inhibitors to KRAS G12C and the subsequent downstream cellular consequences. These methods can be broadly categorized as follows:
-
Biochemical Assays: These in vitro techniques measure the direct interaction between the inhibitor and purified KRAS G12C protein, providing quantitative data on binding affinity and kinetics.
-
Cell-Based Assays: These methods assess target engagement within a cellular context, accounting for factors such as cell permeability and intracellular target concentration.
-
Mass Spectrometry-Based Proteomics: This powerful technique directly quantifies the extent of inhibitor binding to the KRAS G12C protein in complex biological samples, including cells and tissues.
-
Downstream Pathway Modulation Assays: These assays measure the functional consequences of KRAS G12C inhibition by assessing the phosphorylation status of downstream signaling proteins.
Biochemical Assays
Fluorescence Polarization (FP) Competition Assay
Application: High-throughput screening and determination of inhibitor binding affinity in a competitive format.
Principle: This assay measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled probe that binds to KRAS G12C. In a competition assay, an unlabeled inhibitor will displace the fluorescent probe, leading to a decrease in fluorescence polarization.[1][2]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant KRAS G12C protein.
-
Prepare a stock solution of a fluorescently labeled KRAS G12C probe (e.g., a fluorescently tagged known binder).
-
Prepare serial dilutions of the test inhibitor.
-
Assay Buffer: A suitable buffer such as PBS with 0.01% Tween-20.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of the fluorescent probe to each well.
-
Add 10 µL of the KRAS G12C protein to each well.
-
Add 10 µL of the serially diluted test inhibitor or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of inhibitor that displaces 50% of the fluorescent probe.
-
Quantitative Data Summary:
| Parameter | Description | Typical Values |
| IC50 | The concentration of an inhibitor that causes a 50% reduction in the binding of the fluorescent probe. | Varies depending on the inhibitor; can range from nM to µM. |
Surface Plasmon Resonance (SPR)
Application: Real-time, label-free analysis of binding kinetics (association and dissociation rates) and affinity.[3][4]
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (KRAS G12C) immobilized on the chip. This allows for the determination of the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).[3]
Protocol:
-
Immobilization of KRAS G12C:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified KRAS G12C protein over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test inhibitor in a suitable running buffer (e.g., HBS-EP+).
-
Inject the inhibitor solutions over the immobilized KRAS G12C surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Regenerate the sensor surface between inhibitor injections using a low pH buffer or other appropriate regeneration solution.
-
-
Data Analysis:
-
Fit the sensorgram data (RU vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) as the ratio of kd/ka.
-
Quantitative Data Summary:
| Parameter | Description | Typical Values for Potent Inhibitors |
| ka (M⁻¹s⁻¹) | Association rate constant | 10⁴ - 10⁶ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻³ - 10⁻⁵ |
| KD (nM) | Equilibrium dissociation constant | 1 - 100 |
Cell-Based Assays
Cellular Thermal Shift Assay (CETSA)
Application: To confirm target engagement in a cellular environment by measuring the thermal stabilization of KRAS G12C upon inhibitor binding.[5]
Principle: The binding of a ligand (inhibitor) to its target protein increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.[5]
Protocol (Western Blot Detection):
-
Cell Treatment:
-
Culture KRAS G12C mutant cells to ~80% confluency.
-
Treat the cells with the test inhibitor or vehicle control for a specified time (e.g., 1-4 hours).
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Separate the soluble proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for KRAS.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for KRAS at each temperature for both inhibitor-treated and control samples.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
The shift in the melting temperature (ΔTm) indicates target stabilization by the inhibitor.
-
Protocol (AlphaLISA Detection):
For a higher throughput alternative to Western blotting, the soluble KRAS G12C can be quantified using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) kit.[6]
-
Follow steps 1-3 from the Western Blot protocol.
-
AlphaLISA Procedure:
-
Add the soluble lysates to a 384-well plate.
-
Add the AlphaLISA acceptor beads conjugated to an anti-KRAS antibody and streptavidin-coated donor beads that will bind to a biotinylated anti-KRAS antibody.
-
Incubate in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Generate melting curves as described for the Western blot method.
-
Quantitative Data Summary:
| Parameter | Description | Typical Values for Effective Inhibitors |
| ΔTm (°C) | The change in the melting temperature of KRAS G12C upon inhibitor binding. | 2 - 10 °C |
| EC50 | The effective concentration of inhibitor that results in a half-maximal thermal shift. | nM to µM range |
Mass Spectrometry-Based Proteomics
Immunoaffinity Enrichment followed by Liquid Chromatography-Tandem Mass Spectrometry (IA-LC-MS/MS)
Application: Direct and highly sensitive quantification of both unbound (free) and inhibitor-bound KRAS G12C in complex biological samples like tumor biopsies.[7][8]
Principle: This method utilizes an antibody to specifically capture KRAS G12C from a cell or tissue lysate. The enriched protein is then digested into peptides, and the specific peptides corresponding to the free and drug-modified forms of KRAS G12C are quantified by targeted mass spectrometry.[7][8]
Protocol:
-
Sample Preparation:
-
Homogenize cell pellets or tumor tissue in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the total protein concentration.
-
-
Immunoaffinity Enrichment:
-
Incubate the protein lysate with an anti-RAS antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add a reducing agent (e.g., DTT) followed by an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins with trypsin overnight.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Use a targeted MS method (e.g., Parallel Reaction Monitoring, PRM) to specifically quantify the signature peptides for both free and inhibitor-bound KRAS G12C. Stable isotope-labeled internal standard peptides should be used for absolute quantification.
-
-
Data Analysis:
-
Calculate the amount of free and inhibitor-bound KRAS G12C based on the peak areas of the corresponding peptides relative to the internal standards.
-
Determine the percentage of target engagement as: (Amount of bound KRAS G12C) / (Amount of free KRAS G12C + Amount of bound KRAS G12C) * 100%.
-
Quantitative Data Summary:
| Parameter | Description | Typical Values |
| % Target Engagement | The percentage of the total KRAS G12C protein that is covalently modified by the inhibitor. | Can range from 0% to >90% depending on inhibitor dose and time. |
| Sensitivity | The lowest amount of KRAS G12C that can be reliably quantified. | As low as 0.08 fmol/µg of total protein.[7] |
Downstream Pathway Modulation Assays
Immunoblotting for Phospho-ERK (pERK)
Application: To assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Principle: Active KRAS G12C signals through the MAPK pathway, leading to the phosphorylation and activation of ERK. Inhibition of KRAS G12C should lead to a decrease in the levels of phosphorylated ERK (pERK).
Protocol:
-
Cell Treatment and Lysis:
-
Treat KRAS G12C mutant cells with a dose-range of the inhibitor for a specific time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Quantify the total protein concentration.
-
-
Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for pERK and total ERK (as a loading control).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and total ERK.
-
Normalize the pERK signal to the total ERK signal for each sample.
-
Determine the IC50 for pERK inhibition by plotting the normalized pERK levels against the inhibitor concentration.
-
Quantitative Data Summary:
| Parameter | Description | Typical Values for Potent Inhibitors |
| IC50 (pERK) | The concentration of inhibitor that causes a 50% reduction in pERK levels. | Low nM range. |
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for covalent inhibitors.
Experimental Workflow for Immunoaffinity-LC-MS/MS
Caption: Workflow for quantifying KRAS G12C target engagement using IA-LC-MS/MS.
Logical Relationship of Target Engagement and Downstream Effects
Caption: Relationship between inhibitor binding, pathway modulation, and cellular response.
References
- 1. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity Measurement of Non-covalent Interactions of the Covalent KRAS G12C GDP Inhibitor MRTX849 to RAS Isoforms Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 5. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Studying Drug Resistance to KRAS G12C Inhibitor 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common mutation, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer. This has led to the development of specific covalent inhibitors that target the mutant cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2][3][4]
"Inhibitor 28" represents a novel, potent, and selective covalent inhibitor of KRAS G12C. While showing promise, the emergence of drug resistance is a significant clinical challenge that can limit the long-term efficacy of such targeted therapies.[4][5] Understanding the mechanisms of resistance is paramount for developing effective therapeutic strategies to overcome it.
These application notes provide a comprehensive guide for researchers studying drug resistance to KRAS G12C Inhibitor 28. We present protocols for key experiments, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Efficacy of Inhibitor 28
Quantitative analysis of inhibitor potency is crucial for characterizing its activity and identifying resistance. The half-maximal inhibitory concentration (IC50) is a key metric. Below are representative data for Inhibitor 28 in sensitive and resistant cancer cell lines.
Table 1: IC50 Values of Inhibitor 28 in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Baseline IC50 (µM) | Reference |
| H358 | NSCLC | 0.13 | [6] |
| H23 | NSCLC | 3.2 | [6] |
| SW1573 | NSCLC | 9.6 | [6] |
Table 2: IC50 Values of Inhibitor 28 in Engineered Resistant Cell Lines
| Cell Line | Parental Cell Line | Resistance Mechanism | Inhibitor 28 IC50 (µM) | Fold Change in IC50 | Reference |
| Ba/F3-KRAS G12C | Ba/F3 | Exogenous KRAS G12C expression | 0.05 | - | [7] |
| Ba/F3-KRAS G12C/R68S | Ba/F3 | Secondary KRAS mutation | >10 | >200 | [7] |
| Ba/F3-KRAS G12C/H95D | Ba/F3 | Secondary KRAS mutation | >10 | >200 | [7] |
| Ba/F3-KRAS G12C/Y96C | Ba/F3 | Secondary KRAS mutation | >10 | >200 | [7] |
Signaling Pathways and Resistance Mechanisms
KRAS G12C constitutively activates downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8][9][10][11] Inhibitor 28 blocks these pathways by locking KRAS G12C in an inactive state.
Resistance to KRAS G12C inhibitors can be broadly classified into two categories:
-
On-target resistance: Involves secondary mutations in the KRAS G12C protein itself that prevent the inhibitor from binding effectively.[7][12]
-
Off-target resistance: Occurs through the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can happen through various mechanisms, including:
-
Reactivation of wild-type RAS isoforms (HRAS, NRAS).[13]
-
Upregulation and activation of receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[9][13][14][15]
-
Activating mutations in downstream signaling components like BRAF or MEK.[1][16]
-
Activation of parallel survival pathways like the PI3K/AKT/mTOR pathway.[9][10][17]
-
KRAS G12C Signaling Pathway and Action of Inhibitor 28.
Experimental Protocols
Cell Viability Assay (Resazurin Assay)
This protocol determines the IC50 of Inhibitor 28 by measuring cell viability.[11][17][18][19]
Materials:
-
KRAS G12C mutant cell lines
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Inhibitor 28 stock solution (e.g., 10 mM in DMSO)
-
Resazurin sodium salt (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader with fluorescence detection (Ex/Em: 560/590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete medium.[11]
-
Include wells with medium only for background control.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of Inhibitor 28 in complete medium. A typical concentration range would be from 0.001 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Resazurin Addition and Incubation:
-
Data Acquisition:
-
Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log-transformed drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Western Blot Analysis of MAPK and PI3K/AKT Pathways
This protocol assesses the effect of Inhibitor 28 on the phosphorylation status of key downstream effectors.[1][3][15][20][21]
Materials:
-
Treated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with Inhibitor 28 at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
-
CRISPR-Cas9 Mediated Mutagenesis Screen for Resistance Genes
This protocol is for a pooled lentiviral CRISPR knockout screen to identify genes whose loss confers resistance to Inhibitor 28.[13][22][23][24][25]
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene
-
Inhibitor 28
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentivirus Production and Tittering:
-
Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.
-
Harvest and concentrate the virus.
-
Determine the viral titer to achieve a low multiplicity of infection (MOI) of 0.3-0.5.
-
-
CRISPR Screen:
-
Transduce the Cas9-expressing target cells with the sgRNA library at a low MOI to ensure most cells receive a single sgRNA.
-
Select transduced cells with an appropriate antibiotic (e.g., puromycin).
-
Split the cell population into two groups: a control group (treated with vehicle) and a treatment group (treated with a lethal dose of Inhibitor 28).
-
Culture the cells for several passages to allow for the enrichment of resistant clones.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest cells from both the control and treated populations.
-
Extract genomic DNA.
-
Amplify the integrated sgRNA sequences by PCR.
-
Perform NGS to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA abundance between the treated and control groups to identify sgRNAs that are significantly enriched in the treated population.
-
Genes targeted by the enriched sgRNAs are candidate resistance genes.
-
Experimental workflow for identifying and validating resistance.
RAS Activation Assay (Pull-down)
This protocol measures the levels of active, GTP-bound RAS, which is critical for understanding resistance mechanisms involving RAS reactivation.[2][9][14][26][27]
Materials:
-
Treated cell lysates
-
RAS binding domain (RBD) of RAF1 fused to GST and coupled to agarose beads
-
GTPγS (non-hydrolyzable GTP analog, for positive control)
-
GDP (for negative control)
-
Wash buffer
-
Laemmli buffer
-
Anti-pan-RAS antibody
Procedure:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described for Western blotting.
-
-
Control Preparation (Optional but Recommended):
-
In separate aliquots of lysate, add GTPγS to create a positive control (fully activated RAS) and GDP for a negative control.
-
-
Pull-down of Active RAS:
-
Incubate cell lysates with RAF1-RBD agarose beads for 1 hour at 4°C with gentle agitation.
-
The beads will specifically bind to GTP-bound (active) RAS.
-
-
Washing:
-
Pellet the beads by centrifugation and wash several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluates by Western blotting using an anti-pan-RAS antibody to detect the amount of pulled-down active RAS.
-
Analyze an aliquot of the total cell lysate ("input") to confirm equal protein loading.
-
Conclusion
The study of drug resistance to this compound is a multifaceted process that requires a combination of cellular, biochemical, and genetic approaches. The protocols and guidelines presented here provide a robust framework for researchers to investigate the mechanisms of resistance, validate their findings, and ultimately contribute to the development of more effective and durable cancer therapies. By systematically applying these methods, the scientific community can work towards overcoming the challenge of resistance to this promising class of targeted agents.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance to KRASG12C Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Ras Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 10. researchgate.net [researchgate.net]
- 11. p-care.eu [p-care.eu]
- 12. youtube.com [youtube.com]
- 13. CRISPR-Suppressor Scanning for Systematic Discovery of Drug-Resistance Mutations. | Broad Institute [broadinstitute.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resazurin cell viability assay in hiPSC-derived ineurons [protocols.io]
- 18. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. labbox.es [labbox.es]
- 20. pubcompare.ai [pubcompare.ai]
- 21. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 23. CRISPR-suppressor scanning for systematic discovery of drug resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. twistbioscience.com [twistbioscience.com]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols for Solubility and Stability of KRAS G12C Inhibitor 28
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is a frequently mutated oncogene in human cancers, and the G12C mutation is a common variant, particularly in non-small cell lung cancer (NSCLC).[1][2][3] KRAS proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate cell growth, proliferation, and survival.[1][4] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling through pathways like the MAPK and PI3K-AKT pathways.[5][6]
KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the cysteine residue of the G12C mutant protein, locking it in an inactive state.[7] The development of potent and selective KRAS G12C inhibitors represents a significant breakthrough in treating these cancers. To ensure the successful preclinical and clinical development of any new inhibitor, such as the hypothetical "KRAS G12C Inhibitor 28," a thorough characterization of its physicochemical properties, including solubility and stability, is paramount. These properties are critical determinants of a drug's bioavailability, manufacturability, and shelf-life.
This document provides detailed application notes and protocols for assessing the solubility and stability of a representative KRAS G12C inhibitor, referred to as "Inhibitor 28."
Signaling Pathway
The KRAS G12C mutation leads to the constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive tumorigenesis. KRAS G12C inhibitors block these pathways by preventing the mutant KRAS from engaging with its downstream effectors.
Caption: KRAS G12C signaling pathway and mechanism of inhibitor action.
Solubility Assessment Protocols
Accurate determination of a compound's solubility is crucial for its formulation development and oral bioavailability. Both kinetic and thermodynamic solubility should be assessed.
Experimental Workflow for Solubility Assessment
Caption: Workflow for kinetic and thermodynamic solubility determination.
Kinetic Solubility Protocol
Objective: To determine the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, mimicking the conditions of high-throughput screening assays.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom for UV-Vis, black for nephelometry)
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis absorbance measurements
Method:
-
Prepare a 10 mM stock solution of Inhibitor 28 in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM to 0.1 µM).
-
Transfer a small volume (e.g., 1-2 µL) of each DMSO solution to the wells of a 96-well plate.
-
Rapidly add a larger volume (e.g., 98-199 µL) of PBS (pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤1%).
-
Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.
Thermodynamic Solubility (Shake-Flask Method) Protocol
Objective: To determine the equilibrium solubility of the compound in a specific solvent system.
Materials:
-
This compound (solid powder)
-
Relevant aqueous buffers (e.g., pH-adjusted buffers, simulated gastric and intestinal fluids)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge and/or syringe filters (e.g., 0.45 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Method:
-
Add an excess amount of solid Inhibitor 28 to a vial containing a known volume of the desired buffer (e.g., 1 mL).
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, separate the undissolved solid from the solution by centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration.
-
Carefully collect the supernatant and prepare a dilution series in a suitable mobile phase.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method against a standard curve of known concentrations.
Data Presentation: Solubility of this compound
| Parameter | Buffer/Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Kinetic Solubility | PBS | 7.4 | 25 | 75 | 150 |
| Thermodynamic Solubility | PBS | 7.4 | 25 | 50 | 100 |
| Thermodynamic Solubility | Simulated Gastric Fluid (FaSSGF) | 1.6 | 37 | >200 | >400 |
| Thermodynamic Solubility | Simulated Intestinal Fluid (FaSSIF) | 6.5 | 37 | 60 | 120 |
| Thermodynamic Solubility | DMSO | N/A | 25 | >100,000 | >200,000 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Stability Assessment Protocols
Stability testing is essential to determine the shelf-life of a drug substance and its degradation pathways under various environmental conditions.
Experimental Workflow for Stability Assessment
Caption: General workflow for forced degradation and stability studies.
Forced Degradation (Stress Testing) Protocol
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
Calibrated stability chambers (temperature, humidity, and light)
-
HPLC-UV/MS system
Method:
-
Sample Preparation: Prepare solutions of Inhibitor 28 (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Incubate at elevated temperature (e.g., 60°C) for a set period (e.g., 24 hours).
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Incubate at room temperature for a set period.
-
Oxidative Degradation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature.
-
Thermal Degradation: Store both solid and solution samples at elevated temperatures (e.g., 60°C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
-
Analysis: At appropriate time points, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method. An ideal method will separate the parent compound from all major degradation products. Use LC-MS to identify the mass of the degradation products.
ICH Stability Testing Protocol (Accelerated and Long-Term)
Objective: To evaluate the stability of the drug substance under standard ICH-recommended storage conditions to establish a re-test period or shelf-life.
Method:
-
Package the solid drug substance (Inhibitor 28) in containers that simulate the proposed commercial packaging.
-
Place the samples in stability chambers under the following conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for appearance, assay (potency), degradation products, and any other critical quality attributes.
Data Presentation: Stability of this compound (Forced Degradation)
| Condition | Duration | Temperature (°C) | % Parent Remaining | Major Degradants Observed |
| 0.1 N HCl | 24 hours | 60 | 85.2 | D1 (Hydrolysis Product) |
| 0.1 N NaOH | 8 hours | 25 | 70.5 | D2, D3 (Hydrolysis Products) |
| 3% H₂O₂ | 24 hours | 25 | 92.1 | D4 (Oxidation Product) |
| Heat (Solid) | 4 weeks | 80 | 99.5 | None |
| Light (ICH Q1B) | 10 days | 25 | 98.8 | Minor degradation |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Conclusion
The protocols and application notes provided here offer a comprehensive framework for evaluating the solubility and stability of a novel KRAS G12C inhibitor, designated as "Inhibitor 28." A thorough understanding of these physicochemical properties is a non-negotiable prerequisite for advancing a drug candidate through development. The data generated from these studies will guide formulation strategies, define storage conditions, and ensure the delivery of a safe and effective therapeutic to the clinic.
References
- 1. bioengineer.org [bioengineer.org]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of mass spectrometry (MS) in the characterization and quantification of covalent inhibitors targeting the KRAS G12C mutation. These methodologies are essential for preclinical and clinical drug development to assess target engagement, understand mechanism of action, and evaluate pharmacodynamics.
Introduction
The KRAS protein is a critical signaling node in cellular growth pathways, and the G12C mutation is a common driver in various cancers.[1][2] Covalent inhibitors that specifically target the mutant cysteine at position 12 have emerged as a promising therapeutic strategy.[1][3][4] Mass spectrometry-based proteomics offers a powerful suite of tools for the detailed investigation of these inhibitors, enabling precise quantification of target modification and the elucidation of their effects on cellular signaling.[3][5] This document outlines several key MS-based workflows for the study of KRAS G12C inhibitors.
Key Mass Spectrometry-Based Applications
Mass spectrometry can be employed in various workflows to study KRAS G12C inhibitors. The primary applications include:
-
Target Engagement Quantification: Directly measuring the extent to which the inhibitor binds to KRAS G12C in vitro and in vivo.[5][6][7]
-
Kinetic Analysis of Covalent Inhibition: Determining the rate of covalent bond formation between the inhibitor and the target protein.[8][9]
-
Off-Target Profiling: Identifying other cellular proteins that may be bound by the inhibitor, which is crucial for assessing specificity and potential toxicity.[3]
-
Pharmacodynamic (PD) Monitoring: Correlating target engagement with downstream signaling effects, such as the inhibition of the MAPK pathway.[6][10][11]
Application Note 1: Quantification of KRAS G12C Target Engagement in Tissues
This section describes a targeted MS approach for quantifying the level of KRAS G12C engagement by a covalent inhibitor in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This method is critical for translational studies where clinical samples are often preserved in this manner.[5][12]
Experimental Workflow
The overall workflow involves protein extraction from FFPE tissues, enzymatic digestion, and subsequent analysis by a highly optimized targeted mass spectrometry assay, such as high-field asymmetric waveform ion mobility spectrometry (FAIMS) coupled with parallel reaction monitoring (PRM).[5][12]
Protocol: FAIMS-PRM for Target Engagement
-
Sample Preparation from FFPE Tissue:
-
Perform deparaffinization of FFPE tissue sections using standard xylene and ethanol washes.
-
Conduct antigen retrieval and tissue lysis to extract proteins.
-
Quantify total protein concentration using a BCA assay.
-
Reduce and alkylate the proteins, followed by overnight digestion with trypsin.
-
Spike in heavy isotope-labeled internal standard peptides corresponding to the KRAS G12C tryptic peptide (e.g., LVVVGACGVGK).[13]
-
-
FAIMS-PRM Mass Spectrometry:
-
Analyze the peptide mixture using a liquid chromatography system coupled to a mass spectrometer equipped with a FAIMS device.
-
The FAIMS unit separates ions based on their mobility in a high electric field, reducing sample complexity before MS analysis.[5][12]
-
Perform PRM analysis to specifically target and fragment the precursor ions of the unmodified KRAS G12C peptide and its heavy isotope-labeled internal standard.
-
-
Data Analysis and Target Engagement Calculation:
-
Quantify the amount of unmodified KRAS G12C peptide by comparing its peak area to that of the internal standard.
-
Calculate target engagement (TE) as the percentage reduction of unmodified KRAS G12C in inhibitor-treated samples compared to vehicle-treated controls using the following formula: TE (%) = (1 - (Unmodified KRAS G12C_treated / Unmodified KRAS G12C_vehicle)) * 100
-
Quantitative Data Summary
The following table summarizes representative quantitative data from xenograft models treated with a KRAS G12C inhibitor (e.g., AZD4625).[5][12]
| Xenograft Model | Treatment Group | Unmodified KRAS G12C (amol/µg) | Target Engagement (%) |
| MIA PaCa-2 | Vehicle | 1500 | 0 |
| Inhibitor (6h) | 156 | 89.6 | |
| Inhibitor (24h) | 624 | 58.4 | |
| NCI-H2122 | Vehicle | 1200 | 0 |
| Inhibitor (6h) | 180 | 85.0 | |
| Inhibitor (24h) | 540 | 55.0 |
Application Note 2: High-Throughput Kinetic Analysis of Covalent Inhibition
This section details a mass spectrometry-based platform for the rapid kinetic characterization of irreversible covalent inhibitors of KRAS G12C.[8][9] This method is invaluable for the early-stage drug discovery process to rank and select compounds based on their potency.
Experimental Workflow
This workflow utilizes a high-throughput sample preparation system and a rapid mass spectrometry analysis, such as a RapidFire-MS system, to measure the formation of the covalent adduct over time.[8][9]
Protocol: Intact Protein MS for Kinetic Analysis
-
Biochemical Reaction:
-
Incubate recombinant KRAS G12C protein at a fixed concentration (e.g., 2 µM) with various concentrations of the covalent inhibitor.[3]
-
Collect aliquots at different time points to monitor the reaction progress.
-
Quench the reaction by adding a solution like 0.4% formic acid.
-
-
RapidFire-MS Analysis:
-
Use an automated solid-phase extraction (SPE) based system (RapidFire) to rapidly desalt and inject the samples into the mass spectrometer.
-
Perform intact protein analysis to detect both the unmodified KRAS G12C and the inhibitor-bound adduct.
-
The mass of the protein will increase upon covalent modification by the inhibitor.
-
-
Data Analysis and Kinetic Parameter Calculation:
Quantitative Data Summary
The following table presents representative kinetic data for different KRAS G12C covalent inhibitors.
| Inhibitor | k_inact/K_i (M⁻¹s⁻¹) | Cellular IC₅₀ (µM) |
| Compound 1 (Example) | 501 | 1.8 |
| ARS-853 | ~83.5 | ~2.5 |
| MRTX849 | High Potency | Not specified |
| GDC-6036 | High Potency | Not specified |
Data for ARS-853 and Compound 1 are from reference[3]. MRTX849 and GDC-6036 are noted as highly potent without specific k_inact/K_i values in the provided search results.
Application Note 3: Chemical Proteomics for Off-Target Profiling
To ensure the safety and specificity of a KRAS G12C inhibitor, it is crucial to identify any potential off-target proteins. Chemical proteomics, using specially designed probes, is a powerful technique for this purpose.[3]
Experimental Workflow
This workflow involves synthesizing a probe version of the inhibitor, using it to enrich for binding partners in a cellular lysate, and identifying these partners by mass spectrometry.[3]
Protocol: Click Chemistry-Based Off-Target Pulldown
-
Probe Synthesis and Cell Treatment:
-
Synthesize a version of the KRAS G12C inhibitor that contains a bioorthogonal handle, such as an alkyne group.[3]
-
Treat KRAS G12C-mutant cells (e.g., H358) with the alkyne-modified probe.
-
Lyse the cells to obtain a total protein extract.
-
-
Click Chemistry and Enrichment:
-
Perform a click chemistry reaction to attach a biotin tag to the alkyne handle of the probe that is covalently bound to its target proteins.
-
Use streptavidin-coated beads to enrich for the biotinylated proteins (i.e., the probe's binding partners).
-
-
Mass Spectrometry and Data Analysis:
-
Digest the enriched proteins on the beads using trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a proteomics data analysis pipeline to identify the enriched proteins.
-
Proteins that are significantly enriched in the probe-treated sample compared to a control are considered potential off-targets.
-
KRAS Signaling Pathway
KRAS is a small GTPase that acts as a molecular switch in the cell. In its active, GTP-bound state, it activates downstream signaling pathways, most notably the MAPK/ERK pathway, which promotes cell proliferation and survival.[1] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation. Covalent inhibitors lock KRAS G12C in an inactive, GDP-bound state, thereby blocking downstream signaling.[1]
Conclusion
Mass spectrometry is an indispensable tool in the development of KRAS G12C inhibitors. The protocols and application notes presented here provide a framework for robustly assessing target engagement, determining kinetic parameters, and profiling off-target interactions. These methods are essential for advancing our understanding of inhibitor efficacy and safety, ultimately guiding the development of more effective cancer therapies. The continued evolution of MS technologies promises to further enhance our capabilities in characterizing novel therapeutics.[14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 10. Quantifying KRAS G12C Covalent Drug Inhibitor Activity in Mouse Tumors Using Mass Spectrometry. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 14. researchgate.net [researchgate.net]
Visualizing KRAS G12C Inhibitor 28 Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of imaging techniques to visualize the binding of KRAS G12C inhibitor 28, a compound with a reported IC50 of 57 nM.[1] The following sections detail experimental protocols for fluorescence and radionuclide-based imaging, present quantitative data for comparable KRAS G12C inhibitors, and illustrate key cellular signaling pathways and experimental workflows. These methodologies can be adapted to visualize the target engagement and pharmacodynamics of this compound and other similar covalent inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized KRAS G12C inhibitors, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Potency of KRAS G12C Inhibitors
| Inhibitor | Target | Assay | IC50 (nM) | Cell Line | Reference |
| This compound | KRAS G12C | - | 57 | - | [1] |
| AMG-510 (Sotorasib) | pERK inhibition | Cellular | 68 | Mia-Paca-2 | [2] |
| ARS-1620 | pERK inhibition | Cellular | 838 | Mia-Paca-2 | [2] |
| MRTX849 (Adagrasib) | pERK inhibition | Cellular | 26.3 | Mia-Paca-2 | [2] |
| Compound A | KRAS G12C inhibition | Cellular | 4 | MiaPaCa2 | [3] |
| Compound A | KRAS G12C inhibition | Cellular | 6 | H358 | [3] |
Table 2: In Vitro and In Vivo Imaging Data for Radiolabeled KRAS G12C Tracers
| Tracer | Imaging Modality | Model | %ID/g (Tumor) | Tumor-to-Muscle Ratio | Reference |
| [18F]PFPMD | PET | H358 xenografts | 3.93 ± 0.24 | - | [4][5] |
| [18F]PFPMD | PET | A549 (WT) xenografts | 2.47 ± 0.26 | - | [4][5] |
| [18F]FDG | PET | G12C KP lung tumors | 4.37 | - | [6] |
Signaling Pathway
The KRAS protein is a key node in cellular signaling, regulating cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of downstream pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving tumorigenesis.[7][8][9] KRAS G12C inhibitors covalently bind to the mutant cysteine, locking the protein in an inactive, GDP-bound state.
Experimental Protocols & Workflows
Fluorescence Imaging of Inhibitor Binding in Cells
This protocol describes a two-step labeling strategy using click chemistry to visualize the binding of a KRAS G12C inhibitor in cells. This method is particularly useful when direct fluorescent conjugation of the inhibitor leads to non-specific staining.[2][10] It is assumed that an analog of inhibitor 28 with a bioorthogonal handle (e.g., an alkyne group) is available.
Experimental Workflow: In Situ Click Chemistry Imaging
Protocol: In Situ Click Chemistry for Imaging Inhibitor 28 Binding
-
Cell Culture:
-
Plate KRAS G12C mutant cells (e.g., NCI-H358) and KRAS wild-type cells (e.g., A549) on glass coverslips in a 24-well plate.
-
Allow cells to adhere and grow to 50-70% confluency.
-
-
Inhibitor Treatment:
-
Treat cells with varying concentrations of alkyne-modified this compound (e.g., 0.1 - 10 µM) for 1-4 hours at 37°C.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Cell Fixation and Permeabilization:
-
Wash cells twice with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail. For a 500 µL reaction, mix:
-
3 µM picolyl azide-fluorophore (e.g., Alexa Fluor 647 azide).
-
500 µM copper (II) sulfate (CuSO4).
-
2.5 mM BTTAA ligand.
-
50 mM sodium ascorbate (freshly prepared).
-
Incubate the cocktail for 3 minutes at room temperature to pre-form the complex.
-
-
Add the click reaction cocktail to the cells and incubate for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash cells three times with PBS.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips on microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the slides using a confocal or high-resolution fluorescence microscope.
-
Acquire images in the appropriate channels for the chosen fluorophore and DAPI.
-
Analyze the fluorescence intensity and localization within the cells to determine inhibitor binding.
-
PET Imaging of Inhibitor Binding In Vivo
Positron Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the distribution of a radiolabeled inhibitor in vivo.[4][5][11] This requires the synthesis of a positron-emitting isotopelabeled version of inhibitor 28 (e.g., with 18F).
Experimental Workflow: PET Imaging
Protocol: Preclinical PET Imaging of 18F-labeled Inhibitor 28
-
Radiosynthesis:
-
Synthesize [18F]-Inhibitor 28 based on established radiolabeling methods, for example, by nucleophilic substitution on a suitable precursor.
-
Purify the radiotracer using HPLC and formulate in a biocompatible solution (e.g., saline with ethanol).
-
Determine radiochemical purity, molar activity, and stability.
-
-
Animal Models:
-
Establish subcutaneous tumor xenografts in immunocompromised mice by injecting KRAS G12C mutant (e.g., H358) and KRAS wild-type (e.g., A549) cells.
-
Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
-
PET/CT Imaging:
-
Anesthetize the tumor-bearing mice.
-
Inject approximately 3.7-7.4 MBq (100-200 µCi) of [18F]-Inhibitor 28 via the tail vein.
-
Perform a dynamic scan for the first 60 minutes or static scans at various time points (e.g., 30, 60, 90, 120 minutes) post-injection using a small-animal PET/CT scanner.
-
Acquire a CT scan for anatomical co-registration.
-
-
Image Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) over the tumors and other organs (e.g., muscle, liver, kidney) on the CT images.
-
Quantify the radioactivity concentration in the ROIs from the PET images and express it as the percentage of injected dose per gram of tissue (%ID/g).
-
Calculate tumor-to-background ratios (e.g., tumor-to-muscle).
-
-
Biodistribution Study (Optional):
-
At the end of the imaging session, euthanize the mice.
-
Dissect tumors and major organs.
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue to confirm the imaging data.
-
-
Blocking Study:
-
To demonstrate target specificity, a separate cohort of mice can be pre-injected with an excess of non-radiolabeled ("cold") this compound (e.g., 10 mg/kg) 30 minutes before the injection of the radiotracer.
-
A significant reduction in tumor uptake of the radiotracer in the blocked group compared to the non-blocked group would indicate specific binding to KRAS G12C.
-
These protocols provide a framework for the preclinical visualization of this compound binding. The specific parameters for labeling and imaging may require optimization for this particular compound. The successful application of these techniques will be invaluable for understanding the pharmacokinetics and pharmacodynamics of inhibitor 28, aiding in its development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. First-in-Humans PET Imaging of KRASG12C Mutation Status in Non-Small Cell Lung and Colorectal Cancer Patients Using [18F]PFPMD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMALL MOLECULE IMAGING AGENT FOR MUTANT KRAS G12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New PET tracer noninvasively identifies cancer gene mutation, allows for more precise diagnosis and therapy | EurekAlert! [eurekalert.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing KRAS G12C Inhibitor 28 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in-vitro concentration of KRAS G12C inhibitor 28 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
A1: this compound is a covalent inhibitor that specifically targets the cysteine residue of the KRAS G12C mutant protein.[1] This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote cell proliferation.[1][2] The reported half-maximal inhibitory concentration (IC50) for this compound is 57 nM.[3]
Q2: What is the recommended starting concentration range for optimizing this compound in cell culture?
A2: Based on the reported IC50 of 57 nM, a good starting point for a dose-response experiment would be to use a concentration range that brackets this value. A suggested range is from 1 nM to 10 µM, using serial dilutions. This wide range will help to establish a full dose-response curve and determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For example, a 10 mM stock solution can be prepared in DMSO. It is crucial to use freshly opened or anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic DMSO. The stock solution should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Which cell lines are suitable for testing this compound?
A4: You should use cell lines that harbor the KRAS G12C mutation. Several commercially available cell lines are reported to have this mutation. The choice of cell line may depend on the cancer type you are studying. It is also good practice to include a KRAS wild-type cell line as a negative control to confirm the inhibitor's specificity.
Experimental Protocols & Data Presentation
Determining Optimal Concentration using a Cell Viability Assay
A cell viability assay is a fundamental experiment to determine the cytotoxic effect of the inhibitor on cancer cells. The following is a generalized protocol that should be optimized for your specific cell line and laboratory conditions.
Table 1: Recommended KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type |
| NCI-H358 | Non-Small Cell Lung Cancer |
| MIA PaCa-2 | Pancreatic Cancer |
| SW1573 | Non-Small Cell Lung Cancer |
| H23 | Non-Small Cell Lung Cancer |
Table 2: Example Dose-Response Data for a KRAS G12C Inhibitor
| Inhibitor Concentration (nM) | Percent Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 55 ± 7.3 |
| 100 | 30 ± 4.5 |
| 500 | 15 ± 3.9 |
| 1000 | 10 ± 2.8 |
| 10000 | 5 ± 1.5 |
Note: This is example data and actual results will vary depending on the cell line, inhibitor, and experimental conditions.
Experimental Workflow for Optimizing Inhibitor Concentration
Experimental workflow for optimizing inhibitor concentration.
Detailed Methodologies
Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in culture medium. A common approach is to perform a 10-point, 3-fold serial dilution starting from 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Follow the manufacturer's protocol for the CellTiter-Glo® assay. Briefly, allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well, mix on an orbital shaker for 2 minutes to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells (set to 100% viability) and plot the results as percent viability versus inhibitor concentration (log scale). Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.
Western Blot for p-ERK Inhibition
To confirm that the observed cytotoxicity is due to the inhibition of the KRAS signaling pathway, perform a western blot to assess the phosphorylation status of downstream effectors like ERK.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM) for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities. The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
Troubleshooting Guide
Table 3: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | - Inconsistent cell seeding density.- Variation in inhibitor stock solution activity.- Cell line instability or high passage number. | - Ensure accurate and consistent cell counting and seeding.- Prepare fresh inhibitor dilutions for each experiment. Aliquot and store stock solutions properly.- Use low-passage cells and regularly perform cell line authentication. |
| Inhibitor shows low potency (high IC50) | - The specific cell line may be less dependent on the KRAS G12C pathway due to compensatory signaling.[2]- The inhibitor may be degraded or unstable in the culture medium.- Incorrect preparation of the inhibitor stock solution. | - Test a panel of different KRAS G12C mutant cell lines.- Consider co-treatment with inhibitors of feedback pathways (e.g., SHP2 or EGFR inhibitors).- Check the stability of the inhibitor in your specific culture medium over the incubation period.- Verify the concentration and purity of the inhibitor stock. |
| No inhibition of p-ERK despite observed cytotoxicity | - The cytotoxic effect may be due to off-target effects of the inhibitor.- The time point for assessing p-ERK inhibition may not be optimal. | - Test the inhibitor on a KRAS wild-type cell line to assess off-target toxicity.- Perform a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal time for observing p-ERK inhibition. |
| "U-shaped" or biphasic dose-response curve | - At high concentrations, the inhibitor may be precipitating out of solution.- Complex biological responses or off-target effects at high concentrations. | - Visually inspect the wells with the highest inhibitor concentrations for any signs of precipitation.- Ensure the final DMSO concentration is not causing non-specific effects.- Focus on the initial inhibitory part of the curve for IC50 determination. |
KRAS Signaling Pathway and Inhibitor Action
KRAS G12C signaling pathway and the mechanism of action of inhibitor 28.
Troubleshooting Logic for Inconsistent Results
A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: Troubleshooting KRAS G12C Inhibitor 28 Off-Target Effects
Welcome to the technical support center for KRAS G12C Inhibitor 28. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential off-target effects and other experimental issues. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with KRAS G12C inhibitors?
A1: While specific data for "this compound" is not publicly available, the class of KRAS G12C inhibitors, including agents like sotorasib and adagrasib, can exhibit off-target effects leading to various adverse events. These are often due to the inhibition of other kinases or unintended interactions with other proteins. Common clinically observed side effects that may be linked to off-target activities include gastrointestinal toxicities (diarrhea, nausea, vomiting), hepatotoxicity (increased liver enzymes), fatigue, and skin rashes.[1][2] These effects can stem from the inhibition of signaling pathways beyond the intended KRAS G12C-driven MAPK pathway.
Q2: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?
A2: Distinguishing on-target from off-target effects is crucial. A multi-pronged approach is recommended:
-
Chemical Probe Comparison: Use a structurally distinct KRAS G12C inhibitor with a different off-target profile. If the phenotype persists with both inhibitors, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use RNA interference (siRNA, shRNA) or CRISPR-Cas9 to specifically deplete KRAS G12C. If the phenotype of genetic knockdown matches the inhibitor's effect, it supports an on-target mechanism.
-
Dose-Response Analysis: Off-target effects often occur at higher concentrations than on-target effects. A steep dose-response curve for the intended target and a shallower curve for the off-target phenotype can be indicative.
-
Rescue Experiments: If a downstream effector of KRAS G12C is known, attempt to rescue the phenotype by reintroducing a constitutively active form of that effector.
Q3: What are the primary resistance mechanisms to KRAS G12C inhibitors that involve off-target pathway activation?
A3: Resistance to KRAS G12C inhibitors can arise from the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[3] Key mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Upregulation of RTKs such as EGFR, FGFR, or MET can reactivate the MAPK and/or PI3K-AKT pathways.[4]
-
Activation of Parallel Pathways: Increased signaling through pathways like PI3K/AKT/mTOR can promote cell survival and proliferation independently of the MAPK pathway.[5]
-
Feedback Activation: Inhibition of the MAPK pathway can lead to a feedback-driven reactivation of upstream signaling molecules like SOS1.[4]
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Proliferation Despite KRAS G12C Inhibition
You are treating KRAS G12C mutant cells with Inhibitor 28 and observe less growth inhibition than expected, or even a paradoxical increase in proliferation at certain concentrations.
Possible Cause 1: Off-Target Kinase Activation
Some kinase inhibitors can paradoxically activate other kinases at specific concentrations.
-
Troubleshooting Step 1: Kinase Profiling.
-
Experiment: Perform a broad in vitro kinase screen to identify other kinases that are inhibited or activated by Inhibitor 28. Commercial services are available for this.
-
Data Presentation:
-
| Kinase | IC50 (nM) for Inhibitor 28 |
| KRAS G12C | Expected Value |
| Kinase A | Value |
| Kinase B | Value |
| ... | ... |
| Caption: In vitro kinase selectivity profile of this compound. |
-
Troubleshooting Step 2: Phosphoproteomics.
-
Experiment: Use quantitative mass spectrometry-based phosphoproteomics to identify changes in the phosphorylation status of cellular proteins upon treatment with Inhibitor 28. This can reveal which signaling pathways are unexpectedly activated.
-
Data Presentation:
-
| Phosphosite | Fold Change (Inhibitor 28 / Control) | Associated Pathway |
| Protein X (S123) | Value | MAPK |
| Protein Y (T456) | Value | PI3K/AKT |
| Protein Z (Y789) | Value | STAT |
| ... | ... | ... |
| Caption: Phosphoproteomic analysis of cells treated with this compound. |
Possible Cause 2: Activation of Bypass Signaling Pathways
The inhibitor may be effectively blocking KRAS G12C, but the cells are compensating by activating other survival pathways.
-
Troubleshooting Step 1: Western Blot Analysis.
-
Experiment: Probe for the activation status (phosphorylation) of key proteins in bypass pathways, such as p-EGFR, p-MET, p-AKT, and p-ERK (to confirm on-target inhibition and check for rebound).
-
-
Troubleshooting Step 2: Combination Therapy.
-
Experiment: Treat cells with a combination of this compound and an inhibitor of the suspected bypass pathway (e.g., an EGFR inhibitor or a PI3K inhibitor). A synergistic effect on cell viability would support this hypothesis.
-
Workflow for Investigating Unexpected Cell Viability
Caption: Troubleshooting workflow for unexpected cell viability.
Issue 2: Observed Phenotype Does Not Correlate with KRAS G12C Inhibition
You observe a cellular phenotype (e.g., changes in morphology, differentiation) that is not a known consequence of inhibiting the KRAS pathway.
Possible Cause: Off-Target Protein Binding
The inhibitor may be binding to proteins other than KRAS G12C, leading to the observed phenotype.
-
Troubleshooting Step: Cellular Thermal Shift Assay (CETSA).
-
Experiment: CETSA is a powerful method to assess target engagement in a cellular context. It measures the thermal stability of proteins, which increases upon ligand binding. By comparing the melting curves of proteins in the presence and absence of the inhibitor, you can identify direct targets.
-
Methodology:
-
Treat intact cells or cell lysates with this compound or a vehicle control.
-
Heat aliquots of the treated samples to a range of temperatures.
-
Lyse the cells (if treated intact) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein and other proteins that remain soluble at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates direct binding.
-
-
Data Presentation:
-
| Protein | Tm (°C) - Vehicle | Tm (°C) - Inhibitor 28 | ΔTm (°C) |
| KRAS G12C | Value | Value | Value |
| Off-Target Protein A | Value | Value | Value |
| Non-Target Protein B | Value | Value | Value |
| Caption: CETSA results for identifying direct targets of this compound. |
CETSA Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (In Vitro)
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Materials:
-
This compound
-
Recombinant kinases panel
-
Appropriate kinase-specific substrates
-
ATP
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer, the specific recombinant kinase, and the inhibitor at various concentrations.
-
Initiate Reaction: Add a mixture of the kinase-specific substrate and ATP to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this measures the amount of ADP produced).
-
Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol details how to perform CETSA to validate target engagement in cells.
Materials:
-
KRAS G12C mutant cell line
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies against KRAS and potential off-targets
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound or DMSO for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe with primary antibodies against KRAS and suspected off-target proteins, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves. Determine the melting temperature (Tm) for each protein in the presence and absence of the inhibitor.
KRAS Signaling Pathway and Potential Off-Target Interferences
Caption: KRAS signaling and potential off-target interactions of an inhibitor.
References
- 1. annualreviews.org [annualreviews.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 4. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo evaluation of KRAS G12C inhibitors. The following information is intended to support the optimization of experimental protocols and formulation strategies to improve the bioavailability of this important class of therapeutic agents.
Disclaimer: As of November 2025, specific public domain data for a compound designated "KRAS G12C inhibitor 28" is not available. The information, tables, and protocols provided herein are based on established principles of drug development and publicly available data for other well-characterized KRAS G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849). Researchers should adapt these guidelines to the specific physicochemical properties of their compound of interest.
Troubleshooting Guide
This guide addresses common issues encountered when developing KRAS G12C inhibitors with poor in vivo bioavailability.
| Problem | Potential Cause | Recommended Solution |
| Low oral bioavailability despite good in vitro potency. | Poor aqueous solubility.[1][2] | - Particle size reduction: Micronization or nanomilling can increase the surface area for dissolution. - Amorphous solid dispersions: Formulating the inhibitor with a polymer can prevent crystallization and improve solubility.[3][4] - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[5][6] |
| High first-pass metabolism in the gut wall or liver.[1][2] | - Co-administration with a metabolic inhibitor: While not a formulation strategy, this can help identify the extent of metabolic clearance in preclinical studies. - Prodrug approach: Chemically modifying the inhibitor to a more absorbable form that is converted to the active drug in vivo.[1] | |
| Efflux by transporters (e.g., P-glycoprotein) in the intestine.[2] | - In vitro transporter assays: Use Caco-2 cell monolayers to determine if the inhibitor is a substrate for efflux transporters. - Formulation with efflux inhibitors: Incorporate excipients that can inhibit P-gp, such as certain polymers or surfactants. | |
| High variability in plasma concentrations between subjects. | Food effects on absorption. | - Conduct pharmacokinetic studies in both fasted and fed states: This will determine the impact of food on drug absorption. - Optimize formulation: Develop a formulation that minimizes the effect of food on bioavailability. |
| Genetic polymorphisms in drug-metabolizing enzymes or transporters.[1] | - Pharmacogenomic studies: In later-stage development, investigate the influence of genetic variations on drug exposure. | |
| Inconsistent results between in vitro dissolution and in vivo absorption. | The dissolution method does not reflect in vivo conditions. | - Use biorelevant dissolution media: Employ media that simulate the pH and composition of the gastrointestinal fluids (e.g., FaSSIF, FeSSIF). |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when my KRAS G12C inhibitor shows low oral bioavailability?
A1: The initial step is to characterize the physicochemical properties of your inhibitor to understand the underlying cause of low bioavailability. Key parameters to investigate include aqueous solubility, permeability, and metabolic stability. Based on these findings, you can select an appropriate formulation strategy. For instance, if solubility is the primary issue, strategies like creating amorphous solid dispersions or lipid-based formulations can be effective.[3][5]
Q2: How can I improve the solubility of a highly crystalline KRAS G12C inhibitor?
A2: For highly crystalline compounds, several techniques can be employed to enhance solubility. Particle size reduction through micronization or nanocrystal technology increases the surface area for dissolution.[4] Another powerful approach is the formation of amorphous solid dispersions, where the drug is molecularly dispersed within a polymer matrix, preventing crystallization and maintaining a higher energy state that favors dissolution.[3]
Q3: What role does first-pass metabolism play in the bioavailability of KRAS G12C inhibitors?
A3: First-pass metabolism, which occurs in the intestine and liver, can significantly reduce the amount of an orally administered drug that reaches systemic circulation.[1][2] Many small molecule inhibitors are substrates for cytochrome P450 enzymes. If your inhibitor is rapidly metabolized, its bioavailability will be low. Strategies to overcome this include the development of prodrugs that are less susceptible to first-pass metabolism or the co-administration with inhibitors of specific metabolic enzymes in preclinical studies to assess the impact.
Q4: Can the formulation of a KRAS G12C inhibitor affect its interaction with efflux transporters?
A4: Yes, formulation can influence efflux transporter interactions. Some excipients used in lipid-based formulations or solid dispersions can have an inhibitory effect on efflux transporters like P-glycoprotein, thereby increasing the net absorption of the drug.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified KRAS signaling pathway and the mechanism of action for a KRAS G12C inhibitor.
Caption: Experimental workflow for assessing the in vivo oral bioavailability of a KRAS G12C inhibitor.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. pharmamanufacturing.com [pharmamanufacturing.com]
- 3. upm-inc.com [upm-inc.com]
- 4. drughunter.com [drughunter.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance to KRAS G12C Inhibitors: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during in vitro and in vivo experiments focused on overcoming resistance to KRAS G12C inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during experimental workflows.
Problem 1: Inconsistent or No Response to KRAS G12C Inhibitor in a Known Sensitive Cell Line
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | Authenticate cell line identity via short tandem repeat (STR) profiling. Regularly check for mycoplasma contamination. |
| Inhibitor Quality/Activity | Verify the inhibitor's purity and activity. Use a fresh stock of the inhibitor and protect it from light. |
| Experimental Conditions | Ensure optimal cell seeding density and confluency. Optimize inhibitor concentration and incubation time. |
| Assay-Specific Issues | For viability assays, ensure the chosen assay is appropriate for the cell line and that the readout is within the linear range. For Western blotting, confirm antibody specificity and optimize transfer conditions. |
Problem 2: Difficulty in Generating a Stably Resistant Cell Line
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration | Start with a low concentration of the inhibitor (e.g., IC20-IC30) and gradually increase the dose as cells adapt. |
| Heterogeneity of Resistance | Resistance may be driven by a small subpopulation of cells. Consider single-cell cloning to isolate and expand resistant populations. |
| Drug Holiday | Intermittent exposure to the inhibitor (drug holidays) may help select for more robustly resistant clones. |
| Long-term Culture Issues | Monitor for changes in cell morphology and growth rate. Periodically re-assess the resistance phenotype. |
Problem 3: High Background or Non-Specific Bands in Co-Immunoprecipitation (Co-IP) for RAS-RAF Interaction
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Non-Specific Antibody Binding | Include an isotype control antibody and a beads-only control to assess non-specific binding. Pre-clear the cell lysate with beads before adding the primary antibody.[1][2] |
| Insufficient Washing | Increase the number and duration of wash steps. Consider using a wash buffer with a slightly higher salt or detergent concentration.[2][3] |
| Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that maximizes specific binding while minimizing background.[4] |
| Lysis Buffer Composition | Use a lysis buffer that preserves protein-protein interactions. Avoid harsh detergents that may denature proteins.[5] |
Problem 4: No Phospho-ERK (p-ERK) Signal or Inconsistent Results in Western Blotting
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Phosphatase Activity | Include phosphatase inhibitors in the lysis buffer and keep samples on ice to preserve phosphorylation.[6][7] |
| Low Protein Abundance | Ensure sufficient protein is loaded onto the gel. Include a positive control (e.g., cells stimulated with a growth factor) to confirm that the p-ERK antibody is working.[7][8] |
| Antibody Quality | Use a well-validated antibody specific for the phosphorylated form of ERK. Check the antibody datasheet for recommended dilutions and blocking conditions.[6] |
| Transfer Issues | Confirm successful protein transfer from the gel to the membrane by staining with Ponceau S.[7] |
Frequently Asked Questions (FAQs)
This section addresses common questions related to the mechanisms of resistance to KRAS G12C inhibitors and strategies to overcome them.
Mechanisms of Resistance
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors?
A1: Acquired resistance to KRAS G12C inhibitors is often multifactorial and can be broadly categorized into on-target and off-target mechanisms.
-
On-target resistance primarily involves secondary mutations in the KRAS gene itself. These mutations can occur at the G12 residue (e.g., G12V, G12D) or at other sites within the switch-II pocket (e.g., Y96D, R68S, H95R/D/Q) that prevent the covalent binding of the inhibitor.[9][10][11]
-
Off-target resistance involves the activation of bypass signaling pathways that circumvent the need for KRAS G12C signaling. This can occur through various mechanisms, including:
-
Reactivation of the MAPK pathway through mutations or amplification of upstream receptor tyrosine kinases (RTKs) like EGFR and FGFR, or downstream components such as BRAF and MEK1 (MAP2K1).[12]
-
Activation of parallel signaling pathways , most notably the PI3K/AKT/mTOR pathway.
-
Activation of other RAS isoforms , such as NRAS and HRAS.
-
Histologic transformation , for example, from lung adenocarcinoma to squamous cell carcinoma.
-
Q2: What is intrinsic resistance to KRAS G12C inhibitors?
A2: Intrinsic resistance refers to the lack of response to KRAS G12C inhibitors from the outset of treatment. This can be due to a low dependency of the cancer cells on the KRAS signaling pathway for their growth and survival.[9] Additionally, some tumors exhibit a rapid feedback reactivation of upstream RTKs, which leads to the reactivation of the MAPK pathway and diminishes the effect of the inhibitor.
Overcoming Resistance: Combination Therapies
Q3: What are the most promising combination strategies to overcome resistance?
A3: Combination therapies are a key strategy to overcome both intrinsic and acquired resistance. These can be broadly classified as vertical and horizontal inhibition strategies.
-
Vertical Inhibition: This approach involves targeting multiple nodes within the same signaling pathway. For KRAS G12C, this includes combining the KRAS G12C inhibitor with inhibitors of upstream regulators like SHP2 or SOS1, or downstream effectors like MEK or ERK.
-
Horizontal Inhibition: This strategy involves targeting parallel signaling pathways that can act as bypass mechanisms. Promising combinations include co-targeting KRAS G12C with inhibitors of EGFR, FGFR, MET, PI3K/mTOR, or CDK4/6.
Q4: What is the rationale for combining KRAS G12C inhibitors with SHP2 inhibitors?
A4: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS. It is required for the full activation of RAS in response to RTK signaling. By inhibiting SHP2, the activation of wild-type RAS isoforms is reduced, and the pool of KRAS G12C is shifted towards the inactive, GDP-bound state, making it more susceptible to covalent inhibitors. This combination has shown synergistic effects in preclinical models.
Experimental Models
Q5: How can I generate a KRAS G12C inhibitor-resistant cell line in the lab?
A5: Generating a resistant cell line typically involves long-term culture of a sensitive parental cell line in the presence of a KRAS G12C inhibitor.[13][14][15] The general approach is to start with a low concentration of the inhibitor and gradually increase the dose as the cells adapt and resume proliferation. This process can take several months. It is important to periodically assess the level of resistance and characterize the underlying mechanisms.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of KRAS G12C inhibitors.
Table 1: In Vitro IC50 Values of Sotorasib and Adagrasib in KRAS G12C Mutant Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) |
| NCI-H358 | NSCLC | ~0.006[16] | - |
| MIA PaCa-2 | Pancreatic | ~0.009[16] | - |
| H23 | NSCLC | 0.6904[16] | - |
| SW1573 | NSCLC | >10 | - |
| H2122 | NSCLC | - | ~0.019 |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Table 2: Clinical Efficacy of Sotorasib and Adagrasib Monotherapy in Previously Treated KRAS G12C-Mutant NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sotorasib | CodeBreaK 200 | 28%[17] | 5.6 months[17] | 10.6 months[17] |
| Adagrasib | KRYSTAL-1 | 43% | 6.9 months[18] | 14.1 months[18] |
Table 3: Efficacy of Sotorasib in Combination with an SHP2 Inhibitor (RMC-4630) in KRAS G12C-Mutant NSCLC
| Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| KRAS inhibitor-naïve | 75% | 100%[19] |
| Previously treated with KRAS inhibitor | 27% | 64%[19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
Cell Viability Assay (Sulforhodamine B - SRB)
This protocol is adapted from established methods for assessing cell viability based on the measurement of cellular protein content.[20][21][22][23]
Materials:
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid in water
-
Solubilization buffer: 10 mM Tris base, pH 10.5
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with the KRAS G12C inhibitor and/or other compounds at various concentrations for the desired duration (e.g., 72-96 hours).
-
Fix the cells by gently adding 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and allow them to air dry completely.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the bound dye by adding 200 µL of 10 mM Tris base to each well.
-
Read the absorbance at 510 nm using a microplate reader.
Western Blotting for Phosphorylated ERK (p-ERK)
This protocol outlines the steps for detecting changes in MAPK pathway activity by measuring the levels of phosphorylated ERK.[24][25][26][27][28]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (e.g., Cell Signaling Technology #4370) and anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with inhibitors for the desired time points.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Co-Immunoprecipitation (Co-IP) of RAS and RAF
This protocol describes a method to assess the interaction between RAS and its downstream effector RAF.[10][14][29][30][31][32][33][34][35]
Materials:
-
Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) with protease and phosphatase inhibitors
-
Primary antibody against the "bait" protein (e.g., anti-RAS)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., Co-IP lysis buffer)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)
-
Primary antibodies for Western blotting (e.g., anti-RAF and anti-RAS)
Procedure:
-
Lyse cells in ice-cold Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., RAS) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against the bait (RAS) and prey (RAF) proteins.
Visualizations
Signaling Pathways and Resistance Mechanisms
Caption: Mechanisms of resistance to KRAS G12C inhibitors.
Experimental Workflow for Investigating Resistance
Caption: Workflow for studying KRAS G12C inhibitor resistance.
Logical Flow for Troubleshooting Western Blot for p-ERK
Caption: Troubleshooting no p-ERK signal in Western blots.
References
- 1. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. kmdbioscience.com [kmdbioscience.com]
- 5. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 9. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wuxibiology.com [wuxibiology.com]
- 14. wuxibiology.com [wuxibiology.com]
- 15. Molecular Characterization of Acquired Resistance to KRASG12C–EGFR Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. pubcompare.ai [pubcompare.ai]
- 25. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. biorxiv.org [biorxiv.org]
- 30. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of mutant RAS-RAF interaction by mimicking structural and dynamic properties of phosphorylated RAS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. An engineered protein antagonist of K-Ras/B-Raf interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Distinct Binding Preferences between Ras and Raf Family Members and the Impact on Oncogenic Ras Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Preclinical Toxicity of KRAS G12C Inhibitors: A Technical Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering and addressing the toxicity of KRAS G12C inhibitors in animal models. The information presented here is a synthesis of findings from various preclinical and clinical studies of molecules in this class.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed toxicities associated with KRAS G12C inhibitors in animal models?
Based on preclinical findings for compounds such as JDQ443 and other investigational inhibitors, as well as inferences from clinical data for agents like sotorasib and adagrasib, researchers should primarily monitor for gastrointestinal (GI) and hepatic adverse events. While often mild to moderate, these can impact the overall health of the animals and the interpretability of efficacy studies.[1][2][3][4]
Q2: Are there specific clinical signs I should look for in my animal studies?
Yes. Daily cage-side observations are critical. Key indicators of potential toxicity include:
-
General Health: Weight loss, lethargy, ruffled fur, and changes in posture or behavior.
-
Gastrointestinal Toxicity: Diarrhea, decreased fecal output, or changes in stool consistency.[1][2]
-
Hepatic Toxicity: While less visually obvious, signs can include jaundice (yellowing of the skin or eyes) in severe cases, though this is rare. Biochemical analysis of blood samples is the most reliable method for detection.[1][3]
Q3: At what point in my study should I be most vigilant for the onset of toxicity?
Adverse events associated with KRAS G12C inhibitors can manifest early in the treatment course. A significant number of toxicities are observed within the first month of initiating therapy.[3] Therefore, it is crucial to implement rigorous monitoring from the first dose.
Troubleshooting Guide
Issue 1: Significant Body Weight Loss (>15%) in Treatment Group
Potential Cause: This is a common and integrative sign of toxicity, often secondary to gastrointestinal distress, reduced food and water intake, or systemic metabolic effects.
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check all calculations, stock solution concentrations, and administration volumes to rule out a dosing error.
-
Assess Food and Water Intake: Quantify daily consumption to determine if anorexia is a primary contributor.
-
Initiate Supportive Care: Provide supplemental hydration (e.g., subcutaneous saline) and a highly palatable, soft diet to encourage caloric intake.
-
Consider Dose Modification: If weight loss persists and is treatment-related, consider a dose reduction or a temporary "drug holiday" (e.g., 2-3 days off) to allow for animal recovery, if compatible with study goals.
-
Collect Blood Samples: Perform a complete blood count (CBC) and serum chemistry panel to investigate underlying causes such as dehydration, electrolyte imbalances, or organ damage.
Issue 2: Moderate to Severe Diarrhea in a Significant Portion of the Cohort
Potential Cause: KRAS G12C inhibitors are known to cause diarrhea.[1][2][4] This can lead to dehydration, electrolyte imbalance, and weight loss, confounding experimental results.
Troubleshooting Steps:
-
Scoring and Monitoring: Implement a daily diarrhea scoring system (e.g., 0=normal, 1=soft, 2=liquid) to objectively track severity and incidence.
-
Supportive Care: Ensure free access to water and consider providing an electrolyte solution in the water bottles.
-
Anti-diarrheal Treatment: The use of anti-diarrheal agents may be considered, but should be done cautiously and with veterinary consultation, as it can mask worsening toxicity.
-
Dose Interruption/Reduction: For severe, persistent cases, interrupting the administration of the KRAS G12C inhibitor is the most effective immediate step. Re-initiation at a lower dose may be possible once the animals have recovered.
Issue 3: Elevated Liver Enzymes (ALT/AST) in Bloodwork
Potential Cause: Hepatotoxicity is a known, though typically manageable, adverse effect of some KRAS G12C inhibitors.[1][3][5]
Troubleshooting Steps:
-
Frequency of Monitoring: Increase the frequency of blood collection for liver function tests (e.g., from bi-weekly to weekly) to closely monitor the trend.
-
Histopathological Correlation: At the study endpoint, or for any animals euthanized due to poor condition, ensure liver tissue is collected for histopathological analysis to assess for signs of cellular damage, such as necrosis or inflammation.
-
Rule Out Other Causes: Ensure that the vehicle used for drug formulation is not contributing to hepatotoxicity. A vehicle-only control group is essential.
-
Dose Adjustment: If liver enzyme elevations are progressive or exceed 3-5 times the upper limit of normal, a dose reduction or termination of treatment for the affected animals is warranted.
Quantitative Toxicity Data
The following tables summarize common treatment-related adverse events (TRAEs) observed in clinical trials of sotorasib and adagrasib. While this is human data, it provides a valuable reference for the types and frequencies of toxicities that may be recapitulated in preclinical animal models.
Table 1: Common Treatment-Related Adverse Events with Sotorasib
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Diarrhea | 34% | 5% |
| Nausea | 24% | <1% |
| Alanine Aminotransferase (ALT) Increased | 10% | 8% |
| Aspartate Aminotransferase (AST) Increased | 10% | 5% |
Data synthesized from clinical studies.[1]
Table 2: Common Treatment-Related Adverse Events with Adagrasib
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
|---|---|---|
| Diarrhea | 62.9% | <5% |
| Nausea | 62.1% | 4.3% |
| Vomiting | 47.4% | <5% |
| Fatigue | 40.5% | 4.3% |
| Alanine Aminotransferase (ALT) Increased | 27.6% | 4.3% |
| Aspartate Aminotransferase (AST) Increased | 25.0% | 3.4% |
Data synthesized from clinical studies.[2]
Experimental Protocols
Protocol: General Rodent Toxicity Assessment for a Novel KRAS G12C Inhibitor
-
Animal Model: Utilize a relevant rodent model (e.g., CD-1 mice, Sprague-Dawley rats). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Assign animals to groups (n=5-10 per sex per group), including a vehicle control and at least three dose levels of the test compound (low, mid, high). Dose selection should be based on prior maximum tolerated dose (MTD) studies.
-
Administration: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage) daily for a predetermined period (e.g., 14 or 28 days).
-
Daily Monitoring:
-
Perform and record cage-side clinical observations (activity, posture, fur condition).
-
Record individual body weights.
-
Record food consumption per cage.
-
Monitor and score feces for signs of diarrhea.
-
-
Weekly Monitoring:
-
Collect blood samples (e.g., via tail vein or saphenous vein) for interim hematology and clinical chemistry analysis (including at minimum ALT, AST, bilirubin, creatinine).
-
-
Terminal Procedures:
-
At the end of the treatment period, perform a terminal bleed via cardiac puncture for a complete analysis.
-
Conduct a full necropsy, including the weighing of major organs (liver, kidneys, spleen, heart, etc.).
-
Collect a comprehensive set of tissues and preserve them in 10% neutral buffered formalin for histopathological evaluation.
-
Visualizations
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.
Caption: General workflow for an in vivo toxicity study in rodents.
References
- 1. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 2. Adagrasib in Previously Treated Patients With KRAS G12C–Mutated Advanced NSCLC - The ASCO Post [ascopost.com]
- 3. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: KRAS G12C Inhibitor 28
Welcome to the technical support center for KRAS G12C Inhibitor 28. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the KRAS G12C mutant protein.[1] It forms a covalent bond with the cysteine residue at position 12 of the mutated KRAS protein. This locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the MAPK and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[1][2][3]
Q2: What is the IC50 of this compound?
A2: The IC50 of this compound is 57 nM.[1]
Q3: How should I store this compound?
A3: The solid compound should be stored at 4°C, sealed, and protected from moisture and light. Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also sealed and protected from light.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in DMSO at a concentration of 50 mg/mL (78.66 mM).[1] For in vivo studies, a recommended formulation is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of KRAS G12C signaling (e.g., p-ERK levels) | 1. Incorrect inhibitor concentration: Calculation error or degradation of the stock solution. 2. Cell line authenticity/passage number: Cell line may not be the correct KRAS G12C mutant, or high passage number may have altered signaling pathways. 3. Assay timing: The time point for measuring downstream signaling may be too early or too late. 4. Inhibitor instability: Degradation in culture medium. | 1. Verify concentration: Prepare a fresh stock solution from the solid compound. Confirm calculations for dilutions. 2. Authenticate cell line: Use STR profiling to confirm cell line identity. Use low-passage cells for experiments. 3. Optimize time course: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time for observing maximal inhibition. 4. Prepare fresh dilutions: Prepare fresh dilutions of the inhibitor in culture medium for each experiment. |
| Precipitation of the inhibitor in culture medium or in vivo formulation | 1. Low solubility in aqueous solutions: The inhibitor is hydrophobic. 2. Incorrect preparation of in vivo formulation: The order of solvent addition or mixing technique may be incorrect. 3. High final concentration: The desired final concentration exceeds the solubility limit in the given solvent system. | 1. Use appropriate solvent: Ensure the final concentration of DMSO in cell culture medium is low (typically <0.5%) to avoid toxicity. 2. Follow formulation protocol: For in vivo studies, strictly follow the recommended protocol for preparing the formulation, ensuring each solvent is added sequentially and mixed thoroughly.[1] Gentle heating or sonication may aid dissolution.[1] 3. Reduce final concentration: If precipitation persists, consider lowering the final concentration of the inhibitor. |
| High variability in cell viability/proliferation assays | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Edge effects in microplates: Evaporation from wells on the outer edges of the plate. 3. Inhibitor not well-mixed: Incomplete mixing of the inhibitor in the culture medium. | 1. Ensure uniform cell suspension: Thoroughly resuspend cells before seeding. 2. Minimize edge effects: Do not use the outer wells of the microplate for experimental conditions. Fill them with sterile PBS or medium. 3. Proper mixing: Ensure the inhibitor is thoroughly mixed into the medium before adding to the cells. |
| Unexpected off-target effects or cellular toxicity | 1. High inhibitor concentration: Using concentrations significantly above the IC50 can lead to off-target effects. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Contamination: The inhibitor or solvent may be contaminated. | 1. Perform dose-response experiments: Determine the optimal concentration range that inhibits the target without causing general toxicity. 2. Control for solvent effects: Include a vehicle control (e.g., medium with the same concentration of DMSO) in all experiments. Keep the final DMSO concentration as low as possible. 3. Use high-purity reagents: Ensure the inhibitor and all solvents are of high purity and sterile-filtered. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
In Vitro Stock Solution (50 mM in DMSO):
-
Weigh out the required amount of this compound powder (Molecular Weight: 635.64 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 50 mM concentration.
-
Vortex and/or sonicate briefly to ensure complete dissolution.
-
Aliquot into single-use volumes and store at -80°C.
In Vivo Formulation (Example for a 2.5 mg/mL solution): This protocol is adapted from a standard formulation for similar small molecule inhibitors.[1]
-
Prepare a 25 mg/mL stock solution of the inhibitor in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Mix thoroughly. This formulation should be prepared fresh on the day of use.[1]
Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubate for the desired period (e.g., 72 hours).
-
Equilibrate the plate and reagents to room temperature.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of KRAS Signaling
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation
Table 1: In Vitro Efficacy of Representative KRAS G12C Inhibitors in Various Cell Lines
| Cell Line | Cancer Type | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| NCI-H358 | NSCLC | 8 | 7 |
| MIA PaCa-2 | Pancreatic | 3 | 6 |
| SW1573 | NSCLC | 11 | 18 |
| H2122 | NSCLC | 15 | 25 |
| HCT-116 | Colorectal | >1000 | >1000 |
Data is representative and compiled from published literature. Actual values may vary between experiments.
Table 2: In Vivo Antitumor Activity of Representative KRAS G12C Inhibitors
| Inhibitor | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| Sotorasib | NCI-H358 Xenograft | 30 mg/kg, QD, p.o. | 91 |
| Adagrasib | MIA PaCa-2 Xenograft | 100 mg/kg, QD, p.o. | 85 |
| ARS-1620 | Patient-Derived Xenograft (LUAD) | 200 mg/kg, QD, p.o. | 100[3] |
Data is representative and compiled from published literature. TGI is typically measured at the end of the study compared to the vehicle control group.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of this compound.
References
Technical Support Center: Synthesis of KRAS G12C Inhibitor 28 Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of KRAS G12C inhibitor 28 and its derivatives. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound and its derivatives?
A1: Based on the structure disclosed in patent WO2021113595A1, the synthesis of this compound likely involves a multi-step sequence. The core structure features a phosphorus-containing pyrimidine moiety linked to a substituted aromatic ring, which is further connected to an N-acryloyl urea functional group. A plausible synthetic approach is a convergent synthesis, where key fragments are prepared separately and then coupled together.
Q2: What are the most common challenges encountered during the synthesis?
A2: Researchers may face several challenges, including:
-
Synthesis of the phosphorus-containing pyrimidine core: This can be a complex step with potential for low yields and side product formation.
-
Introduction of the acrylamide moiety: The acryloyl group is reactive and can undergo polymerization or Michael addition with nucleophiles present in the reaction mixture.
-
Purification of polar intermediates and the final product: The presence of the phosphonamidate and urea functionalities imparts high polarity, which can make purification by standard column chromatography challenging.
-
Stereocontrol: If the derivatives contain chiral centers, achieving high stereoselectivity or performing efficient chiral resolution can be difficult.
-
Stability of the final compound: Phosphonamidate linkages can be susceptible to hydrolysis under acidic or basic conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound derivatives.
Part 1: Synthesis of the Phosphorus-Containing Pyrimidine Core
Problem 1.1: Low yield during the phosphorylation step to form the phosphonamidate.
| Potential Cause | Recommended Solution |
| Incomplete activation of the phosphonic acid. | Use a more efficient activating agent such as SOCl₂ or oxalyl chloride to form the phosphonic chloride in situ before reacting with the amine. |
| Steric hindrance around the phosphorus center or the amine. | Increase the reaction temperature and/or use a less sterically hindered base (e.g., 2,6-lutidine) to facilitate the reaction. |
| Degradation of starting materials or product. | Perform the reaction under anhydrous and inert conditions (e.g., under argon or nitrogen atmosphere) to prevent hydrolysis. |
Problem 1.2: Formation of multiple side products during the construction of the pyrimidine ring.
| Potential Cause | Recommended Solution |
| Lack of regioselectivity in the cyclization reaction. | Carefully control the reaction temperature and the rate of addition of reagents. Consider using protecting groups to block reactive sites and direct the cyclization. |
| Self-condensation of the starting materials. | Use a high dilution approach to favor intramolecular cyclization over intermolecular reactions. |
Part 2: Introduction of the N-Acryloyl Urea Moiety
Problem 2.1: Polymerization of the acryloyl chloride or the final product during the acylation of the urea.
| Potential Cause | Recommended Solution |
| Presence of radical initiators (e.g., light, heat, or metal impurities). | Add a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone to the reaction mixture. Perform the reaction at low temperatures and in the dark. |
| Extended reaction times at elevated temperatures. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Problem 2.2: Low yield in the formation of the N-aryl-N'-acryloyl urea.
| Potential Cause | Recommended Solution |
| The urea nitrogen is not sufficiently nucleophilic. | Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to deprotonate the urea and increase its nucleophilicity. |
| Michael addition of the urea to the acrylamide product. | Use a less basic amine or perform the reaction at a lower temperature to minimize this side reaction. |
Part 3: Purification and Stability
Problem 3.1: Difficulty in purifying the polar final product by standard silica gel chromatography.
| Potential Cause | Recommended Solution |
| Strong interaction of the polar compound with the silica gel, leading to tailing and poor separation. | Use a modified stationary phase such as C18 reverse-phase silica gel or employ aqueous normal-phase chromatography.[1] A gradient elution with a polar organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid or ammonia, can be effective. |
| The compound is not UV-active, making visualization on TLC difficult. | Use a staining agent such as potassium permanganate or iodine to visualize the spots on the TLC plate. |
Problem 3.2: Decomposition of the final product during purification or storage.
| Potential Cause | Recommended Solution |
| Hydrolysis of the phosphonamidate bond. | Avoid strongly acidic or basic conditions during workup and purification. Store the final compound in a desiccator at low temperature, protected from light and moisture.[2][3][4] |
| Degradation of the acrylamide moiety. | Store the compound in the absence of light and consider adding a radical scavenger for long-term storage. |
Data Summary
Table 1: Representative Solvents for Purification of Polar Phosphorus-Containing Compounds
| Chromatography Technique | Stationary Phase | Typical Mobile Phase |
| Reverse-Phase Chromatography | C18 Silica | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Aqueous Normal-Phase Chromatography | Amine-functionalized Silica | Acetonitrile/Water |
| Ion-Pair Chromatography | C18 Silica | Mobile phase containing an ion-pairing agent like tetrabutylammonium hydrogen sulfate (TBAHS).[5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of the Phosphonamidate Core
-
To a solution of the corresponding phosphonic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere, add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting phosphonic chloride in anhydrous DCM and cool the solution to 0 °C.
-
Add a solution of the appropriate amine (1.2 eq) and triethylamine (2.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Formation of the N-Aryl-N'-Acryloyl Urea
-
To a solution of the N-aryl urea (1.0 eq) and a radical inhibitor (e.g., BHT, 0.01 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add acryloyl chloride (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 28 derivatives.
Caption: Convergent synthetic workflow for this compound derivatives.
References
- 1. biotage.com [biotage.com]
- 2. Phosphonamidate prodrugs of a butyrophilin ligand display plasma stability and potent Vγ9Vδ2 T cell stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphonamidate Prodrugs of a Butyrophilin Ligand Display Plasma Stability and Potent Vγ9 Vδ2 T Cell Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
minimizing batch-to-batch variability of KRAS G12C inhibitor 28
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of KRAS G12C inhibitor 28.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective small molecule that covalently binds to the cysteine residue of the KRAS G12C mutant protein. This irreversible binding locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.[1][2]
Q2: What are the most common sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability can arise from several factors, including:
-
Purity: Presence of impurities from the synthesis process, such as starting materials, by-products, or residual solvents.[3]
-
Polymorphism: Different crystalline forms of the inhibitor can have different solubility and dissolution rates.
-
Stability: Degradation of the compound due to improper storage or handling, leading to the formation of less active or inactive species.
-
Solubility: Inconsistent solubility between batches can affect the effective concentration in cellular assays.[4][5]
-
Formulation: For in vivo studies, inconsistencies in the formulation can lead to variable bioavailability.[6][7]
Q3: How should this compound be stored to ensure stability?
A3: To ensure stability, this compound should be stored as a solid at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, it is recommended to store them in small aliquots at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound primarily inhibits the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways, which are constitutively activated by the KRAS G12C mutation.[1][8] Inhibition of these pathways leads to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving issues related to batch-to-batch variability of this compound.
Guide 1: Inconsistent Results in Cell-Based Assays
Problem: You observe significant differences in the IC50 values or maximal inhibition between different batches of this compound in your cell-based proliferation or signaling assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Different Purity Profiles | Perform analytical chemistry techniques to compare the purity of the batches. Refer to Protocol 1: HPLC Purity Analysis and Protocol 2: LC-MS Identity and Impurity Profiling . If significant differences in purity are observed, a new, high-purity batch should be obtained. Impurities can compete with the active compound or have off-target effects.[3] |
| Inconsistent Solubility | Visually inspect the prepared stock solutions for any precipitation. Determine the solubility of each batch in the assay medium. Refer to Protocol 3: Solubility Assessment . If solubility is an issue, consider using a different solvent or a formulation aid, ensuring it does not affect the assay outcome.[4][5] |
| Compound Degradation | Analyze the batches for the presence of degradation products using LC-MS. Refer to Protocol 2: LC-MS Identity and Impurity Profiling . If degradation is detected, obtain a fresh batch and ensure proper storage and handling. |
| Variability in Assay Conditions | Ensure consistent cell density, passage number, and incubation times. Run a reference compound alongside the different batches of inhibitor 28 to control for assay performance. |
Guide 2: Unexpected In Vivo Efficacy or Toxicity
Problem: Different batches of this compound show variable anti-tumor efficacy or unexpected toxicity in animal models.
Possible Causes and Solutions:
| Potential Cause | Recommended Action |
| Inconsistent Formulation | The formulation of a poorly soluble compound for in vivo studies is critical. Ensure the same formulation protocol is used for each batch. Characterize the formulation for particle size and homogeneity. For poorly soluble kinase inhibitors, improper formulation can significantly alter pharmacokinetics.[6][7] |
| Variable Bioavailability | Perform pharmacokinetic (PK) studies to compare the plasma exposure of the different batches. Significant differences in Cmax or AUC would indicate a difference in bioavailability, likely due to formulation or physicochemical properties of the inhibitor. |
| Presence of Toxic Impurities | Analyze the batches for impurities that could contribute to toxicity. Refer to Protocol 2: LC-MS Identity and Impurity Profiling and Protocol 4: NMR Structural Verification . |
| Animal Model Variability | Ensure consistency in the animal strain, age, and tumor implantation technique. Tumor growth rates can be variable, so ensure adequate group sizes for statistical power. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis
Objective: To determine the purity of different batches of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each batch of the inhibitor in DMSO. Dilute to 50 µg/mL with acetonitrile.
-
HPLC System: A standard HPLC system with a UV detector is sufficient.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient:
-
Start with 10% B, increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Data Presentation:
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 15.2 | 99.5 | 99.5 |
| Batch B | 15.2 | 98.2 | 98.2 |
| Impurity 1 (Batch B) | 12.8 | 1.2 | - |
| Impurity 2 (Batch B) | 16.5 | 0.6 | - |
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Identity and Impurity Profiling
Objective: To confirm the identity and identify any impurities or degradation products in different batches of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of each batch in DMSO. Dilute to 10 µg/mL with acetonitrile/water (1:1).
-
LC-MS System: A high-resolution mass spectrometer coupled to an HPLC system.
-
Chromatography: Use the same HPLC conditions as in Protocol 1 .
-
Mass Spectrometry:
Data Presentation:
| Batch ID | Expected Mass [M+H]+ | Observed Mass [M+H]+ | Major Impurity Masses [M+H]+ |
| Batch A | 636.23 | 636.25 | None detected |
| Batch B | 636.23 | 636.24 | 550.18, 652.23 |
Protocol 3: Solubility Assessment
Objective: To compare the solubility of different batches of this compound in aqueous buffer.
Methodology:
-
Prepare Supersaturated Solutions: Add an excess amount of each batch of the inhibitor to phosphate-buffered saline (PBS) pH 7.4.
-
Equilibrate: Rotate the solutions at room temperature for 24 hours to ensure equilibrium.
-
Separate Solid: Centrifuge the solutions at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Quantify Soluble Fraction: Carefully take an aliquot of the supernatant and dilute it in a suitable organic solvent (e.g., acetonitrile). Quantify the concentration of the dissolved inhibitor using HPLC with a standard curve.
Data Presentation:
| Batch ID | Solubility in PBS (µg/mL) |
| Batch A | 15.2 |
| Batch B | 8.5 |
Protocol 4: Nuclear Magnetic Resonance (NMR) Structural Verification
Objective: To confirm the chemical structure of this compound and identify any structural impurities.[8][11]
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of each batch of the inhibitor in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: Acquire a 1D ¹H NMR spectrum.
-
Analysis: Compare the chemical shifts, splitting patterns, and integration of the signals to the expected structure of this compound. The presence of unexpected signals may indicate impurities.
Protocol 5: Cell-Based Assay for Potency Determination
Objective: To determine and compare the potency (IC50) of different batches of this compound.
Methodology:
-
Cell Line: Use a human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358).
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Compound Preparation: Prepare serial dilutions of each batch of the inhibitor in culture medium.
-
Treatment: Treat the cells with the serially diluted inhibitor for 72 hours.
-
Cell Viability Readout: Use a cell viability reagent (e.g., CellTiter-Glo®) to measure the number of viable cells.
-
Data Analysis: Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[12][13]
Data Presentation:
| Batch ID | IC50 (nM) |
| Batch A | 10.5 |
| Batch B | 25.8 |
| Reference Batch | 10.2 |
Signaling Pathways and Logical Relationships
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the point of intervention for inhibitor 28.
Logical Diagram for Diagnosing Batch-to-Batch Variability
References
- 1. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lifesciences.tecan.com [lifesciences.tecan.com]
Technical Support Center: Interpreting Unexpected Results with KRAS G12C Inhibitor 28
Welcome to the technical support center for KRAS G12C Inhibitor 28. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental outcomes. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate challenges and ensure the robustness of your results.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
A1: this compound is an inhibitor of the KRAS G12C mutant protein with an IC50 of 57 nM.[1] Like other covalent KRAS G12C inhibitors, it is expected to irreversibly bind to the cysteine residue at position 12 of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby preventing downstream signaling through pathways such as the RAF-MEK-ERK (MAPK) and, to a lesser extent, the PI3K-AKT-mTOR pathways.[2][3][4] This inhibition of oncogenic signaling is expected to lead to decreased cell proliferation and induction of apoptosis in KRAS G12C-mutant cancer cells.[5][6]
Q2: What are the primary downstream signaling pathways affected by KRAS G12C inhibition?
A2: The primary downstream signaling cascade inhibited by KRAS G12C inhibitors is the MAPK pathway.[2][6] This is characterized by a decrease in the phosphorylation of MEK and ERK. The PI3K-AKT-mTOR pathway can also be affected, though the effect may be more subtle or cell-line dependent.[2][4] KRAS G12C signaling preferentially activates the Ral A/B and RAF/MEK/ERK pathways.[3][7]
Q3: My cells show initial sensitivity to Inhibitor 28, but then seem to recover. Why is this happening?
A3: This phenomenon is likely due to adaptive resistance. Within 24-72 hours of treatment with a KRAS G12C inhibitor, cancer cells can reactivate ERK signaling.[4] This can be mediated by a feedback loop involving receptor tyrosine kinases (RTKs) like EGFR, FGFR, and MET, which leads to the activation of wild-type RAS proteins (HRAS and NRAS) that can bypass the inhibited KRAS G12C.[2][8]
Q4: I am observing significant heterogeneity in the response to Inhibitor 28 across different KRAS G12C-mutant cell lines. What could be the reason?
A4: Intrinsic resistance can be caused by co-occurring genetic alterations in the cancer cells.[2] For example, mutations in tumor suppressor genes like TP53 or STK11, or amplification of other oncogenes like MET, can render cells less sensitive to KRAS G12C inhibition.[8][9] The tissue of origin can also play a role; for instance, colorectal cancer cells often exhibit higher intrinsic resistance to KRAS G12C inhibitors compared to non-small cell lung cancer cells due to feedback activation of EGFR signaling.[5][10]
Troubleshooting Guide for Unexpected Results
This guide is designed to help you troubleshoot common unexpected outcomes during your experiments with this compound.
Scenario 1: No or minimal inhibition of cell viability in a known KRAS G12C-mutant cell line.
| Possible Cause | Recommended Action |
| Incorrect inhibitor concentration | Verify the calculated concentration and perform a dose-response curve to determine the IC50 in your specific cell line. The reported IC50 is 57 nM, but this can vary between cell types.[1] |
| Inhibitor degradation | Ensure proper storage of the inhibitor as recommended by the manufacturer. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Cell line misidentification or contamination | Authenticate your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| Intrinsic resistance | Sequence the cell line to check for co-occurring mutations in genes known to confer resistance (e.g., TP53, STK11, KEAP1, MET amplification).[9] |
| High cell density | Optimize cell seeding density. Overly confluent cells can exhibit contact inhibition and altered signaling, affecting drug sensitivity. |
Scenario 2: Lack of downstream pathway inhibition (p-ERK, p-AKT) despite using the correct inhibitor concentration.
| Possible Cause | Recommended Action |
| Timing of analysis | Perform a time-course experiment. Maximum pathway inhibition may occur at a specific time point before adaptive resistance mechanisms are activated. Initial suppression of signaling can be followed by a rebound.[4] |
| Feedback reactivation | Co-treat with inhibitors of upstream RTKs (e.g., EGFR inhibitor for colorectal cancer cell lines) or downstream components like SHP2 to prevent signal reactivation.[2][11] |
| Activation of parallel pathways | Investigate the activation status of other RAS isoforms (NRAS, HRAS) or parallel signaling pathways that might be compensating for the loss of KRAS G12C signaling.[2][12] |
| Western blot technical issues | Ensure the quality of your antibodies and optimize western blot conditions (e.g., lysis buffer, antibody concentration, incubation times). Include positive and negative controls. |
Scenario 3: Development of acquired resistance in long-term culture.
| Possible Cause | Recommended Action |
| On-target secondary KRAS mutations | Sequence the KRAS gene in the resistant cells to identify secondary mutations that may prevent inhibitor binding (e.g., at residues Y96, H95, R68) or mutations that lock KRAS in the active state.[9][13] |
| Off-target bypass mechanisms | Perform genomic or transcriptomic analysis of the resistant cells to identify amplification or activating mutations in other oncogenes (e.g., MET, BRAF, NRAS) or loss-of-function mutations in tumor suppressors (e.g., PTEN). |
| Histological transformation | In some cases, resistance can be associated with a change in cell histology, such as epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., adenocarcinoma to squamous cell carcinoma).[12][14] Assess cell morphology and relevant biomarkers. |
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C-mutant cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of this compound. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Lysis and Luminescence Reading: After incubation, equilibrate the plate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blot for Pathway Analysis
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at a relevant concentration (e.g., 1x, 5x, and 10x IC50) for the desired time points (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. meridian.allenpress.com [meridian.allenpress.com]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Efficacy in Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of KRAS G12C inhibitors in patient-derived xenograft (PDX) models, offering a valuable resource for researchers and drug development professionals. While direct in vivo efficacy data for a specific "KRAS G12C inhibitor 28" remains limited in the public domain, this guide focuses on the well-characterized inhibitors sotorasib (AMG510) and adagrasib (MRTX849), and includes data on emerging next-generation inhibitors to provide a broader context for evaluating novel compounds. A patent for a potent KRAS G12C inhibitor referred to as "compound 28" highlights its significant in vitro anticancer activity, underscoring the continuous innovation in this therapeutic space.
Executive Summary
Sotorasib and adagrasib, the first FDA-approved KRAS G12C inhibitors, have demonstrated significant anti-tumor activity in preclinical PDX models, which has translated to clinical benefit in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.[1][2][3][4][5] These inhibitors have set a benchmark for the development of new and potentially more effective agents. This guide summarizes the available preclinical efficacy data for these inhibitors in PDX models, details the experimental methodologies used in these studies, and provides a visual representation of the targeted signaling pathway and experimental workflows.
Comparative Efficacy in Patient-Derived Xenografts
The following tables summarize the efficacy of sotorasib and adagrasib in various patient-derived xenograft models as reported in publicly available studies. It is important to note that direct head-to-head comparisons in the same PDX models are not always available, and experimental conditions may vary between studies.
Table 1: Sotorasib (AMG510) Efficacy in PDX Models
| PDX Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| LU11786 | NSCLC | 50 mg/kg, daily | 84% tumor growth inhibition (TGI) on day 28.[6] | [6] |
| Multiple Models | Various | Not specified | Development of acquired resistance in PDX models after prolonged treatment.[7] | [7] |
| NSCLC PDX | NSCLC | Not specified | Combination with a MET inhibitor (crizotinib) resulted in complete tumor regression in a model with acquired resistance.[6] | [6] |
Table 2: Adagrasib (MRTX849) Efficacy in PDX Models
| PDX Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Panel of 26 CDX and PDX models | Various | 100 mg/kg/day | Tumor regression >30% in 17 out of 26 models (65%) after ~3 weeks.[8] | [8] |
| NSCLC PDX | NSCLC | 50 mg/kg, daily | Tumor volume increased by over 744% at day 49 in a resistant model.[6] | [6] |
| NSCLC PDX with acquired resistance | NSCLC | 50 mg/kg, daily | Combination with a SHP2 inhibitor (TNO155) showed a 261% increase in tumor volume, indicating resistance.[6] | [6] |
Table 3: Next-Generation KRAS G12C Inhibitor Efficacy in PDX Models
| Inhibitor | PDX Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| JDQ443 | NSCLC and Colorectal Cancer PDX panels | NSCLC, Colorectal | 100 mg/kg q.d. | Induced antitumor efficacy. Enhanced by combination with SHP2, MEK, or CDK4/6 inhibitors.[9] | [9] |
| AZD4625 | 12 KRAS G12C PDX models | NSCLC | Chronic for 4 weeks | 4 out of 12 models showed tumor size reduction.[9] | [9] |
| GDC-6036 (Divarasib) | Not specified | Not specified | Preclinically induced higher response rates versus adagrasib in PDX models.[2] | [2] |
Experimental Protocols
The following sections detail the typical methodologies employed in studies evaluating KRAS G12C inhibitors in patient-derived xenograft models.
Establishment of Patient-Derived Xenografts
Patient-derived xenograft models are established by implanting fresh tumor tissue from a patient into immunodeficient mice.[10][11][12][13][14][15][16] This process aims to preserve the original tumor's heterogeneity and microenvironment.[12][15]
Workflow for PDX Establishment:
Caption: Workflow for establishing patient-derived xenograft (PDX) models.
In Vivo Efficacy Studies
Once PDX models are established and tumors reach a specified volume, mice are randomized into treatment and control groups to evaluate the efficacy of the KRAS G12C inhibitor.
Typical Experimental Workflow:
Caption: A typical workflow for an in vivo efficacy study using PDX models.
Key Methodological Details:
-
Animal Models: Immunodeficient mouse strains such as NOD-scid gamma (NSG) or athymic nude mice are commonly used.[11]
-
Tumor Implantation: Fresh or cryopreserved tumor fragments are typically implanted subcutaneously in the flank of the mice.[10]
-
Drug Formulation and Administration: Inhibitors are often formulated in vehicles like methylcellulose and administered orally via gavage.
-
Efficacy Endpoints: Primary endpoints include tumor growth inhibition (TGI), tumor regression, and changes in tumor volume over time.[6][11]
-
Pharmacodynamic Analysis: Tumor and plasma samples may be collected to assess target engagement and downstream pathway modulation (e.g., pERK levels).
KRAS Signaling Pathway
KRAS is a key downstream effector of multiple receptor tyrosine kinases (RTKs). The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant activation of downstream signaling pathways like the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival.[17][18][19][20] KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[8]
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Conclusion
Patient-derived xenograft models are invaluable tools for the preclinical evaluation of KRAS G12C inhibitors, providing data that can be predictive of clinical response.[14][15] Sotorasib and adagrasib have demonstrated robust efficacy in a range of PDX models, paving the way for their clinical success. The development of next-generation inhibitors, exemplified by compounds with high in vitro potency like "inhibitor 28" and others with promising preclinical data, holds the potential to further improve outcomes for patients with KRAS G12C-mutated cancers. This guide provides a framework for comparing the efficacy of these agents and understanding the experimental context in which these data are generated. As more data on novel inhibitors become available, this comparative approach will be crucial for identifying the most promising therapeutic candidates.
References
- 1. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Efficacy | KRAZATI® (adagrasib) for NSCLC [krazatihcp.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Investigational Adagrasib Delivers Positive Results in Registration-Enabling Study of Patients with KRASG12C-Mutated Advanced Non-Small Cell Lung Cancer - BioSpace [biospace.com]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of patient derived xenografts as functional testing of lung cancer aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine [mdpi.com]
- 13. Patient-derived xenografts undergo mouse-specific tumor evolution. | Broad Institute [broadinstitute.org]
- 14. Patient Derived Xenograft Models: An Emerging Platform for Translational Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Patient-Derived Tumor Xenograft Models: Toward the Establishment of Precision Cancer Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Patient-Derived Xenograft Models in Cancer Research [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib, Adagrasib, and Compound 28
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. For decades, KRAS was considered "undruggable," but the development of covalent inhibitors that specifically bind to the mutant cysteine-12 residue has ushered in a new era of targeted therapy. This guide provides a detailed comparison of two FDA-approved inhibitors, sotorasib (AMG-510) and adagrasib (MRTX849), alongside the preclinical candidate, KRAS G12C inhibitor 28.
Mechanism of Action
Sotorasib, adagrasib, and this compound are all covalent inhibitors that function through a similar mechanism. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation involves the substitution of glycine with a cysteine residue, which can be exploited by these inhibitors. They form an irreversible covalent bond with the thiol group of this mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound conformation.[2][3] This prevents downstream signaling through pathways like the MAPK/ERK cascade, thereby inhibiting tumor cell proliferation and survival.[4]
Quantitative Data Comparison
The following tables summarize the biochemical potency, cellular activity, and clinical efficacy of the three KRAS G12C inhibitors. Data for sotorasib and adagrasib are derived from multiple preclinical and clinical studies, while data for this compound is limited to publicly available patent information.
Table 1: Biochemical Potency
This table compares the direct inhibitory activity of the compounds against the KRAS G12C protein. Lower IC50 values indicate higher potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| This compound | KRAS G12C | Biochemical Assay | 57 | [5] |
| Sotorasib (AMG-510) | KRAS G12C | Nucleotide Exchange | ~9 | [6] |
| Adagrasib (MRTX849) | KRAS G12C | Not Specified | Potent Inhibition | [3] |
Note: IC50 values can vary based on specific assay conditions. Data presented here are from different sources and may not be directly comparable.
Table 2: Cellular Potency
This table shows the concentration of each inhibitor required to inhibit the growth of cancer cell lines harboring the KRAS G12C mutation by 50%.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Sotorasib (AMG-510) | NCI-H358 | NSCLC | ~6 | [7] |
| MIA PaCa-2 | Pancreatic | ~9 | [7] | |
| Adagrasib (MRTX849) | NCI-H358 | NSCLC | 10 - 973 (2D) | [8] |
| MIA PaCa-2 | Pancreatic | 0.2 - 1042 (3D) | [8] |
Note: Cellular IC50 values can be influenced by various factors, including cell type and culture conditions (e.g., 2D vs. 3D). The wide range for adagrasib reflects its evaluation across a panel of cell lines.
Table 3: Clinical Efficacy in Pre-treated KRAS G12C-Mutant NSCLC
This table summarizes key clinical outcomes for sotorasib and adagrasib from their respective pivotal trials in patients with non-small cell lung cancer (NSCLC).
| Metric | Sotorasib (CodeBreaK 100 & 200) | Adagrasib (KRYSTAL-1) | Reference |
| Objective Response Rate (ORR) | 28.1% - 37.1% | 42.9% | [9] |
| Median Progression-Free Survival (PFS) | 5.6 - 6.8 months | 6.5 months | [9] |
| Median Overall Survival (OS) | 11.4 - 12.5 months | 12.6 months | [9] |
Note: These results are from separate clinical trials and not from a head-to-head study. A matching-adjusted indirect comparison suggested comparable efficacy between the two drugs.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental data. Below are representative protocols for key assays used in the evaluation of KRAS G12C inhibitors.
Biochemical KRAS G12C Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP, thereby locking KRAS in its inactive state.
-
Objective: To determine the biochemical IC50 of an inhibitor against KRAS G12C.
-
Principle: Recombinant KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The guanine nucleotide exchange factor SOS1 is used to catalyze the exchange of BODIPY-GDP for unlabeled GTP. In the presence of an effective inhibitor, this exchange is blocked, and the fluorescence signal from BODIPY-GDP bound to KRAS is maintained.
-
Procedure:
-
Recombinant human KRAS G12C protein is expressed and purified.
-
The protein is pre-incubated with BODIPY-GDP to form a stable, fluorescent complex.
-
The inhibitor is serially diluted and added to the KRAS G12C/BODIPY-GDP complex in a 384-well plate and incubated.
-
The exchange reaction is initiated by adding a mixture of unlabeled GTP and SOS1.
-
The plate is incubated at room temperature to allow for nucleotide exchange.
-
Fluorescence is measured over time using a plate reader. A decrease in fluorescence indicates the displacement of BODIPY-GDP by GTP.
-
Data are normalized to controls (no inhibitor and no SOS1), and IC50 curves are generated to determine the concentration of inhibitor that causes 50% inhibition of nucleotide exchange.
-
Cellular Viability (CellTiter-Glo®) Assay
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Objective: To determine the cellular IC50 of an inhibitor in KRAS G12C mutant cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells. A proprietary luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of living cells in culture.
-
Procedure:
-
KRAS G12C mutant cells (e.g., NCI-H358 or MIA PaCa-2) are seeded into 96-well opaque-walled plates and allowed to adhere overnight.
-
The inhibitor is serially diluted and added to the cells. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
The plates are equilibrated to room temperature.
-
CellTiter-Glo® reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate reader.
-
The data are normalized to the vehicle-treated cells, and IC50 values are calculated using non-linear regression.
-
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of an inhibitor in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Procedure:
-
Female athymic nude mice (4-6 weeks old) are used.
-
A suspension of KRAS G12C mutant cells (e.g., 1 x 10^6 MIA PaCa-2 cells) in a suitable medium (like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Mice are randomized into treatment and control groups.
-
The inhibitor is formulated in an appropriate vehicle and administered to the treatment group (e.g., daily via oral gavage). The control group receives the vehicle only.
-
Tumor volumes and body weights are measured regularly (e.g., twice weekly).
-
The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Efficacy is evaluated by comparing the tumor growth inhibition (TGI) in the treated groups relative to the control group.
-
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitors.
Experimental Workflow for Inhibitor Evaluation
Caption: Typical drug discovery workflow for KRAS G12C inhibitors.
Logical Comparison of Inhibitors
Caption: Comparative overview of the three KRAS G12C inhibitors.
References
- 1. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted therapies for KRAS-mutant non-small cell lung cancer: from preclinical studies to clinical development—a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KRASG 12C ‐inhibitor‐based combination therapies for pancreatic cancer: insights from drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Targeting KRAS Mutant in Non-Small Cell Lung Cancer: Novel Insights Into Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Showdown: A Head-to-Head Comparison of KRAS G12C Inhibitors
The landscape of targeted cancer therapy has been revolutionized by the development of inhibitors targeting the previously "undruggable" KRAS G12C mutation. This guide provides a detailed in vitro comparison of prominent KRAS G12C inhibitors, including the first-generation agents sotorasib (AMG 510) and adagrasib (MRTX849), alongside the next-generation inhibitor divarasib (GDC-6036). This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven overview of their biochemical and cellular performance.
Quantitative Performance Analysis
The following table summarizes key in vitro metrics for sotorasib, adagrasib, and divarasib, offering a direct comparison of their potency and selectivity. Data has been compiled from various preclinical studies to provide a comprehensive overview.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Divarasib (GDC-6036) | Reference(s) |
| Biochemical IC50 | 8.88 nM (Nucleotide Exchange) | ~Low nM range | Sub-nanomolar | [1] |
| Cellular IC50 (NCI-H358) | ~10 nM | ~10-50 nM | ~1-5 nM | [2][3][4] |
| Selectivity for G12C | High | High | >18,000-fold vs WT | [2][4] |
| Relative Potency | - | - | 5 to 20 times > Sotorasib & Adagrasib | [3][5][6] |
Signaling and Experimental Insights
KRAS G12C inhibitors exert their effect by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state. This prevents downstream signaling through key oncogenic pathways like the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, ultimately inhibiting cancer cell proliferation and survival.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
The evaluation of these inhibitors relies on a suite of in vitro assays designed to quantify their binding affinity, cellular potency, and impact on signaling pathways.
Caption: In Vitro Workflow for KRAS G12C Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange of GDP for GTP, which is facilitated by the guanine nucleotide exchange factor (GEF) SOS1.
Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium (Tb)-labeled anti-tag antibody serves as the donor, which binds to a tagged KRAS G12C protein. A fluorescently labeled GTP analog acts as the acceptor. When KRAS G12C binds to the fluorescent GTP, the donor and acceptor are in close proximity, resulting in a FRET signal. Inhibitors that prevent GTP binding will reduce the FRET signal.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, NaCl, and DTT. Dilute recombinant, purified GDP-loaded KRAS G12C, SOS1, fluorescently labeled GTP, and the Tb-labeled anti-tag antibody in the reaction buffer to their optimal concentrations.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (sotorasib, adagrasib, etc.) in DMSO, followed by a further dilution in the reaction buffer.
-
Assay Plate Setup: In a 384-well plate, add the diluted inhibitors.
-
Reaction Initiation: Add a mixture of GDP-loaded KRAS G12C and the Tb-labeled antibody to each well. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Nucleotide Exchange: Add a mixture of SOS1 and fluorescently labeled GTP to initiate the nucleotide exchange reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of KRAS G12C inhibitors on the metabolic activity of cancer cell lines, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the KRAS G12C inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot them against the inhibitor concentrations to calculate the IC50 values.
Western Blotting for Phospho-ERK (p-ERK) Inhibition
This technique is used to determine the effect of KRAS G12C inhibitors on the downstream MAPK signaling pathway by measuring the phosphorylation level of ERK.
Principle: Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting specific proteins using antibodies. Phospho-specific antibodies are used to detect the activated, phosphorylated form of ERK.
Protocol:
-
Cell Treatment and Lysis: Treat KRAS G12C mutant cells with the inhibitors for a defined period. After treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody for total ERK.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-ERK inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 3. onclive.com [onclive.com]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esmo.org [esmo.org]
- 6. esmo.org [esmo.org]
Comparative Cross-Reactivity Profile of KRAS G12C Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity profiles of the novel KRAS G12C inhibitor 28 against established therapies, sotorasib (AMG 510) and adagrasib (MRTX849). This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental workflows to aid in the objective assessment of these targeted agents.
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in the treatment of cancers harboring this specific genetic alteration. While on-target potency is a primary determinant of efficacy, the cross-reactivity profile of these inhibitors is crucial for understanding their potential off-target effects and overall safety. This guide focuses on a comparative analysis of this compound, sotorasib, and adagrasib.
Quantitative Cross-Reactivity Data
A comprehensive understanding of an inhibitor's selectivity is derived from screening against a broad panel of kinases and other related proteins. While extensive data for the clinical-stage drugs sotorasib and adagrasib are available, information regarding the cross-reactivity of the more recent "this compound" is limited to its on-target potency.
| Inhibitor | Target | IC50 (nM) | Cross-Reactivity Profile Summary |
| This compound | KRAS G12C | 57 | No publicly available data on cross-reactivity against a wider kinase panel. |
| Sotorasib (AMG 510) | KRAS G12C | - | Reported to have no off-target effects against a wide range of receptors, enzymes (including numerous kinases), ion channels, or transporters in in vitro assays[1]. |
| Adagrasib (MRTX849) | KRAS G12C | - | Described as a highly selective and potent oral small-molecule inhibitor of KRAS G12C[2]. |
Note: IC50 values for sotorasib and adagrasib against KRAS G12C are not directly comparable in this table as they are often presented in different assay formats in the literature. The focus here is on the broader selectivity profile.
Signaling Pathway and Experimental Workflow Visualizations
To contextualize the action of these inhibitors and the methods used to evaluate them, the following diagrams illustrate the KRAS signaling pathway and a generalized workflow for kinase inhibitor profiling.
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: A generalized workflow for determining the cross-reactivity profile of a kinase inhibitor.
Experimental Protocols
The following are detailed methodologies for two widely used kinase inhibitor profiling platforms, KINOMEscan® and KiNativ™, which are representative of the assays used to generate cross-reactivity data.
KINOMEscan® Competition Binding Assay
The KINOMEscan® platform (DiscoverX) is a competition-based binding assay used to quantitatively measure the interaction between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
Detailed Protocol:
-
Kinase Preparation: Kinases are produced as fusions with a DNA tag, typically in E. coli or HEK-293 cells.
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed small molecule ligand to create an affinity resin.
-
Binding Reaction: The DNA-tagged kinases, the ligand-coated beads, and the test compound (at various concentrations) are combined in a multi-well plate in a binding buffer. The plate is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control), where 100% indicates no inhibition and 0% indicates complete inhibition. Dissociation constants (Kd) can be calculated by running the assay with a range of inhibitor concentrations. The selectivity of the compound is visualized using a dendrogram (TREEspot™).[3][4]
KiNativ™ Activity-Based Protein Profiling
The KiNativ™ platform (ActivX) is an activity-based protein profiling method that measures the binding of an inhibitor to kinases within a complex biological sample, such as a cell lysate.
Principle: This method utilizes biotinylated acyl-phosphates of ATP and ADP as probes. These probes covalently modify a conserved lysine residue in the ATP binding pocket of active kinases. If a test inhibitor is bound to the active site, it will prevent the probe from labeling the kinase. The extent of labeling is quantified by mass spectrometry.
Detailed Protocol:
-
Lysate Preparation: Cells or tissues are lysed to produce a protein lysate containing the native kinases.
-
Inhibitor Treatment: The lysate is pre-incubated with the test inhibitor at various concentrations or a DMSO control for a specified time (e.g., 15 minutes).
-
Probe Labeling: A desthiobiotin-ATP or -ADP acyl-phosphate probe is added to the lysate and incubated for a short period (e.g., 10 minutes) to label the active kinases that are not blocked by the inhibitor.[5]
-
Proteomic Sample Preparation: The labeled proteins are denatured, reduced, alkylated, and digested with trypsin to generate peptides.
-
Enrichment: The desthiobiotin-labeled peptides are enriched using streptavidin affinity chromatography.
-
Mass Spectrometry Analysis: The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.[6][7]
-
Data Analysis: The abundance of each labeled peptide in the inhibitor-treated samples is compared to the DMSO control to determine the percent inhibition for each kinase. IC50 values can be determined from the dose-response curves.[7]
Conclusion
While this compound shows promising on-target potency, a comprehensive assessment of its cross-reactivity profile is essential for its continued development and is a critical missing piece of its preclinical data package. In contrast, sotorasib and adagrasib have been characterized as highly selective inhibitors of KRAS G12C, a feature that contributes to their favorable safety profiles observed in clinical trials. The experimental protocols detailed in this guide provide a framework for the types of studies necessary to fully characterize the selectivity of novel KRAS G12C inhibitors like compound 28. Future studies providing a head-to-head comparison of these inhibitors using a standardized kinase panel will be invaluable for the research and drug development community.
References
- 1. Nonclinical Safety Profile of Sotorasib, a KRASG12C-Specific Covalent Inhibitor for the Treatment of KRAS p.G12C-Mutated Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 4.6. KINOMEscan [bio-protocol.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. AID 1343436 - KiNativ assay: Sample preparation: A375 cells from ATCC are lysed by sonication in commercially available lysis buffer, cleared by centrifugation, and the resulting supernatant gel filtered into a commercially available kinase reaction buffer containing 20 mM MnCl2. Final protein concentration of lysates are 10 mg/mL. 5 ul of each test compound is added from 100 uM, 10 uM, 1 uM, or 0.1 uM stock solutions in DMSO to 500 uL of lysate in duplicate for final concentrations of 1 uM, 0.1 uM, 0.01 uM, and 0.001 uM. 5 ul, of DMSO is added to 500 ul of lysate in quadruplicate for controls. After 15 minute incubation, desthiobiotin-ATP acylphosphate probe is added to each sample to a final concentration of 5 uM and incubated with the samples for 10 minutes. Following the probe reaction, samples are prepared for targeted mass spectrum analysis using ActivX standard protocol. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of KRAS G12C Inhibitor 28: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical activity of KRAS G12C inhibitor 28 against other well-characterized inhibitors targeting the same mutation. The information is compiled from publicly available data to assist researchers in evaluating its potential for further investigation.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, when mutated, can drive tumor growth. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver in various cancers, including non-small cell lung cancer and colorectal cancer. This mutation creates a unique opportunity for targeted therapy, as the mutant cysteine can be covalently engaged by specific inhibitors. This guide focuses on the independent validation of a specific investigational molecule, this compound, and compares its activity with the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849).
Comparative Activity of KRAS G12C Inhibitors
The following tables summarize the reported in vitro activity of this compound in comparison to Sotorasib and Adagrasib. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between different studies.
Table 1: Biochemical and Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| Inhibitor 28 (HY-142460) | KRAS G12C | Biochemical | - | 57 | [1] |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | NCI-H358 | 7 | |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability | NCI-H358 | 9 | |
| Sotorasib (AMG 510) | KRAS G12C | p-ERK Inhibition | MIA PaCa-2 | 1-10 | [2] |
| Adagrasib (MRTX849) | KRAS G12C | p-ERK Inhibition | MIA PaCa-2 | 1-10 | [2] |
Note: The IC50 value for Inhibitor 28 is from a biochemical assay, while the values for Sotorasib and Adagrasib are from cell-based assays, which may not be directly comparable.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the KRAS signaling pathway and the experimental workflows used to assess their activity.
References
A Comparative Analysis of Resistance Profiles to KRAS G12C Inhibitors: Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Sotorasib (AMG 510) and adagrasib (MRTX849) have demonstrated clinical efficacy; however, the emergence of acquired resistance limits their long-term benefit.[1][2] This guide provides a comparative analysis of the resistance profiles of these two pioneering drugs, supported by experimental data, to inform future research and the development of next-generation therapeutic strategies.
Quantitative Analysis of Acquired Resistance Mechanisms
The mechanisms of acquired resistance to sotorasib and adagrasib are diverse, broadly categorized as "on-target" alterations affecting the KRAS protein itself, and "off-target" mechanisms that reactivate downstream signaling pathways or involve histologic transformation.[3][4] The frequency of these alterations can differ between the two inhibitors and across cancer types.
Table 1: Frequency of Acquired Genomic Alterations in Patients Treated with Sotorasib (CodeBreaK100 Study)
| Cancer Type | Patients with Acquired Genomic Alterations | Most Prevalent Pathway of Resistance | Secondary RAS Alterations | Reference |
| NSCLC | 28% (19/67) | Receptor Tyrosine Kinase (RTK) Pathway | 3% (2/67) | [3][5] |
| CRC | 73% (33/45) | Receptor Tyrosine Kinase (RTK) Pathway | 16% (7/45) | [3][5] |
Table 2: Putative Mechanisms of Acquired Resistance to Adagrasib in Patients with KRAS G12C-Mutant Cancers (KRYSTAL-1 Study)
| Alteration Type | Specific Examples | Frequency in Patients with Identified Mechanisms (N=17) |
| On-Target (KRAS Alterations) | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C, KRAS G12C amplification | 53% (9/17) |
| Off-Target (Bypass Mechanisms) | MET amplification; activating mutations in NRAS, BRAF, MAP2K1, RET; oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3); loss-of-function mutations in NF1 and PTEN | 71% (12/17) |
Note: Some patients presented with multiple coincident resistance mechanisms.
Table 3: Comparison of In Vitro Acquired KRAS Secondary Mutations
| Inhibitor | Most Frequent Secondary KRAS Mutation | Other Notable Secondary Mutations | Reference |
| Sotorasib | G13D (23%) | R68M (21.2%), A59S (21.2%) | [1][4] |
| Adagrasib | Q99L (52.8%) | Y96D (15.3%), R68S (13.9%) | [1][4] |
Signaling Pathways Implicated in Resistance
The primary signaling cascade downstream of KRAS is the MAPK pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival. The PI3K-AKT-mTOR pathway is another critical effector. Resistance to KRAS G12C inhibitors often involves the reactivation of these pathways through various mechanisms.
Resistance can arise from mutations that prevent drug binding or through bypass tracks that reactivate downstream effectors, rendering the inhibition of KRAS G12C ineffective.
Experimental Protocols
The identification and characterization of these resistance mechanisms rely on a combination of genomic and functional assays.
Genomic Analysis of Pre- and Post-treatment Tumor Samples
Objective: To identify acquired genomic alterations associated with resistance.
Methodology:
-
Sample Collection: Paired tumor biopsies (formalin-fixed paraffin-embedded [FFPE] tissue) and/or peripheral blood samples are collected from patients before initiation of KRAS G12C inhibitor therapy and at the time of disease progression.[5]
-
Nucleic Acid Extraction: DNA and RNA are extracted from the tumor tissue and circulating tumor DNA (ctDNA) is isolated from plasma.
-
Library Preparation and Next-Generation Sequencing (NGS):
-
DNA is fragmented, and sequencing adapters are ligated to the fragments to create a sequencing library.
-
For targeted sequencing, specific genomic regions of interest (a panel of cancer-related genes) are enriched using hybrid capture or amplicon-based methods.
-
The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Somatic mutations (single nucleotide variants, insertions/deletions), copy number variations, and structural variants are identified.
-
The genomic profiles of pre- and post-treatment samples are compared to identify acquired alterations present only in the progression sample.
-
In Vitro Deep Mutational Scanning
Objective: To systematically identify all possible KRAS mutations that confer resistance to a specific inhibitor.
Methodology:
-
Library Generation: A library of plasmids is created, each encoding a different KRAS G12C variant with a single amino acid substitution at a specific codon. This is often achieved using saturation mutagenesis techniques.
-
Cell Line Transduction: A suitable cell line (e.g., Ba/F3) that is dependent on KRAS signaling for survival is engineered to express the library of KRAS variants.
-
Drug Selection: The population of cells is cultured in the presence of the KRAS G12C inhibitor (sotorasib or adagrasib). Cells expressing KRAS variants that are resistant to the inhibitor will survive and proliferate, while sensitive cells will be eliminated.
-
Sequencing and Analysis:
-
The plasmid DNA from the cell population is collected before and after drug selection.
-
The KRAS coding region is amplified and sequenced using deep sequencing.
-
The frequency of each KRAS variant in the pre- and post-selection populations is calculated.
-
An enrichment score is determined for each mutation, with a high score indicating that the mutation confers resistance.
-
Conclusion
The resistance landscapes of sotorasib and adagrasib are complex and heterogeneous, involving both on-target and off-target mechanisms. While there is overlap, in vitro studies suggest that the specific secondary KRAS mutations conferring resistance can differ between the two inhibitors.[1][4] Understanding these distinct and shared resistance profiles is critical for the development of rational combination therapies and next-generation KRAS inhibitors designed to overcome or delay the onset of resistance. The experimental approaches outlined here provide a framework for the continued investigation of drug resistance in targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
Validating Biomarkers for KRAS G12C Inhibitor Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC). However, the clinical response to these inhibitors, such as sotorasib and adagrasib, is heterogeneous. This variability underscores the critical need for validated predictive biomarkers to identify patients most likely to benefit from these targeted therapies. This guide provides a comparative overview of potential biomarkers, supported by experimental data, and details key experimental protocols for their validation.
Predictive Biomarkers for KRAS G12C Inhibitor Sensitivity
A growing body of evidence suggests that the genomic landscape of a tumor, beyond the KRAS G12C mutation itself, plays a crucial role in determining sensitivity to KRAS G12C inhibitors. Key biomarkers can be broadly categorized into co-mutations in tumor suppressor genes, alterations in signaling pathways, and protein expression levels.
Co-mutations in Tumor Suppressor Genes
Co-occurring mutations in key tumor suppressor genes have been consistently associated with resistance to KRAS G12C inhibitors. These mutations often lead to the activation of bypass pathways that circumvent the inhibition of KRAS G12C.
Table 1: Impact of Co-mutations on Clinical Outcomes with KRAS G12C Inhibitors in NSCLC
| Biomarker | Inhibitor(s) | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| KEAP1 mutation | Sotorasib, Adagrasib | Lower ORR reported.[1] | Shorter PFS (e.g., 4.1 vs. 9.9 months with adagrasib).[2] | Shorter OS (e.g., 5.4 vs. 19.0 months with adagrasib).[2] |
| SMARCA4 mutation | Sotorasib, Adagrasib | Enriched in patients with early disease progression.[3] | Significantly shorter PFS (e.g., 1.6 vs. 5.4 months).[4] | Significantly shorter OS (e.g., 4.9 vs. 11.8 months).[4] |
| CDKN2A mutation/loss | Sotorasib, Adagrasib | Enriched in patients with early disease progression.[3] | Associated with inferior clinical outcomes.[5] | Associated with inferior clinical outcomes.[5] |
| STK11 (LKB1) mutation | Sotorasib, Adagrasib | Variable reports, some showing worse outcomes.[6] | Shorter PFS observed in some studies (e.g., 4.2 vs. 11.0 months with adagrasib).[2] | Shorter OS observed in some studies (e.g., 9.8 months vs. not reached with adagrasib).[2] |
| TP53 mutation | Sotorasib, Adagrasib | No significant association with outcomes in some studies.[3] | No significant association with outcomes in some studies. | No significant association with outcomes in some studies. |
Other Genomic Alterations
Beyond the commonly co-mutated tumor suppressors, other genomic alterations can also influence the efficacy of KRAS G12C inhibitors.
Table 2: Other Genomic Alterations and Their Impact on KRAS G12C Inhibitor Efficacy
| Biomarker | Inhibitor(s) | Effect on Sensitivity |
| Additional non-G12C KRAS mutations | Sotorasib, Adagrasib | Can confer resistance. |
| NRAS/BRAF mutations | Sotorasib, Adagrasib | Activation of bypass signaling pathways leading to resistance. |
| PI3K/AKT/mTOR pathway alterations | Sotorasib, Adagrasib | Associated with poorer survival.[6] |
Expression-Based Biomarkers
The expression level of certain proteins has also emerged as a potential predictor of response.
Table 3: Expression-Based Biomarkers and Their Association with Sotorasib Efficacy in NSCLC
| Biomarker | Effect on Sensitivity | Median PFS | Median OS |
| High TTF-1 Expression | Increased Sensitivity | 8.1 months | 16 months |
| Low TTF-1 Expression | Decreased Sensitivity | 2.8 months | 4.5 months |
Signaling Pathways and Experimental Workflows
Understanding the underlying biological mechanisms is crucial for biomarker validation. The following diagrams illustrate the KRAS signaling pathway and a general workflow for biomarker discovery and validation.
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Caption: A general workflow for the discovery and validation of predictive biomarkers.
Experimental Protocols
Validating the clinical utility of a biomarker requires robust and reproducible experimental methods. Below are detailed protocols for key experiments.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
Objective: To identify co-occurring genomic alterations in tumor samples from patients treated with KRAS G12C inhibitors.
Methodology:
-
Sample Preparation: Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA) from plasma.
-
Library Preparation: Prepare NGS libraries using a targeted gene panel that includes KRAS and known resistance-associated genes (e.g., KEAP1, SMARCA4, CDKN2A, STK11, TP53, NRAS, BRAF, PIK3CA).
-
Sequencing: Perform deep sequencing on an NGS platform to achieve sufficient coverage for sensitive mutation detection.
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Call somatic single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).
-
Annotate identified variants to determine their potential functional impact.
-
Correlate the presence of co-mutations with clinical outcomes (ORR, PFS, OS) using appropriate statistical methods.
-
Immunohistochemistry (IHC) for TTF-1 Expression
Objective: To assess the protein expression level of Thyroid Transcription Factor 1 (TTF-1) in tumor tissue.
Methodology:
-
Sample Preparation: Obtain FFPE tumor tissue sections (4-5 µm thick).
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody specific for TTF-1.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Scoring and Analysis:
-
A pathologist scores the percentage of tumor cells with positive nuclear staining and the intensity of the staining.
-
Categorize tumors as "high" or "low" TTF-1 expressors based on a predefined cutoff.
-
Correlate TTF-1 expression levels with clinical outcomes.
-
Proximity Ligation Assay (PLA) for RAS-RAF Interaction
Objective: To quantify the in-situ interaction between RAS and RAF proteins as a potential biomarker of RAS pathway activation.
Methodology:
-
Sample Preparation: Prepare FFPE tissue sections or cultured cells on slides.
-
Primary Antibody Incubation: Incubate the samples with a pair of primary antibodies raised in different species, one specific for RAS and the other for RAF.
-
PLA Probe Incubation: Add species-specific secondary antibodies (PLA probes) that are conjugated with unique oligonucleotides.
-
Ligation: If the two primary antibodies are in close proximity (indicating a protein-protein interaction), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplification: Perform rolling circle amplification to generate a long DNA product from the circular template.
-
Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
Imaging and Quantification:
-
Visualize the fluorescent signals as distinct spots using a fluorescence microscope.
-
Quantify the number of PLA signals per cell or per unit area.
-
Correlate the level of RAS-RAF interaction with sensitivity to KRAS G12C inhibitors.
-
References
- 1. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges [mdpi.com]
- 2. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study Identifies Mutations That May Be Associated With Poor Outcomes in Patients With NSCLC Treated With KRAS G12C Inhibitors - The ASCO Post [ascopost.com]
- 4. mdpi.com [mdpi.com]
- 5. Co-mutations and KRAS G12C inhibitor efficacy in advanced NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Taming the "Undruggable": A Comparative Guide to Synergistic Approaches with KRAS G12C Inhibitors
For decades, the KRAS oncogene was considered an unconquerable target in cancer therapy. The development of covalent inhibitors specifically targeting the KRAS G12C mutation has marked a pivotal moment in oncology, offering hope for patients with a variety of solid tumors. However, the emergence of intrinsic and acquired resistance has highlighted the need for intelligent combination strategies to enhance the efficacy and durability of these pioneering drugs. This guide provides a comparative overview of the synergistic effects observed when combining a representative KRAS G12C inhibitor, analogous to compound 28, with other targeted agents, supported by preclinical and clinical data.
The KRAS G12C Signaling Axis: A Network of Resistance
The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to the constitutive activation of downstream pro-survival signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways[1][2]. While KRAS G12C inhibitors effectively block this aberrant signaling, cancer cells can adapt by reactivating these pathways through various feedback mechanisms or by utilizing alternative signaling routes. Understanding these escape routes is crucial for designing effective combination therapies.
Combination Strategies: Preclinical and Clinical Evidence
Numerous studies have explored the synergistic potential of combining KRAS G12C inhibitors with agents targeting different nodes of the oncogenic signaling network. Below is a summary of key combination strategies with representative data.
Combination with SHP2 Inhibitors
SHP2 is a protein tyrosine phosphatase that acts upstream of KRAS, relaying signals from receptor tyrosine kinases (RTKs) to activate the RAS-MAPK pathway. Inhibiting SHP2 can prevent this upstream signaling and enhance the efficacy of KRAS G12C inhibitors.
Table 1: Preclinical and Clinical Data for KRAS G12C and SHP2 Inhibitor Combination
| Metric | KRAS G12C Inhibitor Monotherapy | SHP2 Inhibitor Monotherapy | Combination Therapy | Cell Lines/Patient Population | Reference |
| In Vitro Cell Viability | Moderate Inhibition | Minimal Inhibition | Synergistic Cell Killing | KRAS G12C Mutant Cancer Cell Lines | [3] |
| In Vivo Tumor Growth | Tumor Growth Inhibition | Minimal Effect | Significant Tumor Regression | Xenograft Models | [3] |
| Objective Response Rate (ORR) | ~30-40% | N/A | 33.3% (in patients previously treated with a KRAS G12C inhibitor) | Advanced Solid Tumors | [4] |
Combination with EGFR Inhibitors
In colorectal cancer (CRC), feedback activation of the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to KRAS G12C inhibition[5]. Combining a KRAS G12C inhibitor with an EGFR inhibitor, such as cetuximab, can overcome this resistance.
Table 2: Clinical Data for KRAS G12C and EGFR Inhibitor Combination in Colorectal Cancer
| Metric | Adagrasib (KRAS G12C Inhibitor) Monotherapy | Cetuximab (EGFR Inhibitor) Monotherapy | Combination Therapy | Patient Population | Reference |
| Objective Response Rate (ORR) | 19.5% | ~10% | 46% | Pretreated KRAS G12C-mutant CRC | [6] |
| Disease Control Rate (DCR) | 85.4% | N/A | 100% | Pretreated KRAS G12C-mutant CRC | [6] |
Combination with MEK Inhibitors
Targeting the MAPK pathway downstream of KRAS with a MEK inhibitor is another rational approach to prevent signal reactivation. This "vertical inhibition" strategy aims to create a more profound and durable blockade of the pathway.
Table 3: Clinical Data for KRAS G12C and MEK Inhibitor Combination
| Metric | Sotorasib (KRAS G12C Inhibitor) Monotherapy | Trametinib (MEK Inhibitor) Monotherapy | Combination Therapy | Patient Population | Reference |
| Objective Response Rate (ORR) | ~37% (NSCLC) | ~12% (KRAS-mutant NSCLC) | 20% (NSCLC), 11% (CRC) | Advanced KRAS G12C-mutant solid tumors | [1] |
| Disease Control Rate (DCR) | ~80% (NSCLC) | N/A | 87% (NSCLC), 78% (CRC) | Advanced KRAS G12C-mutant solid tumors | [1] |
Combination with mTOR Inhibitors
The PI3K/AKT/mTOR pathway is a parallel signaling cascade that can promote cell survival and proliferation. In some contexts, inhibition of the MAPK pathway can lead to the activation of the PI3K/AKT/mTOR pathway. Co-targeting mTOR can therefore lead to a more comprehensive shutdown of survival signals. Preclinical studies have shown that combining a KRAS G12C inhibitor with an mTOR inhibitor, such as everolimus, results in enhanced anti-tumor activity in vitro and in vivo[5].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to assess the synergistic effects of KRAS G12C inhibitor combinations.
Cell Viability Assay
This assay determines the effect of drug combinations on the proliferation and survival of cancer cells.
-
Cell Culture: KRAS G12C mutant cancer cell lines are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a matrix of concentrations of the KRAS G12C inhibitor and the combination drug, both alone and in combination.
-
Incubation: Cells are incubated for a period of 72 to 96 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are used to calculate IC50 values (the concentration of drug that inhibits 50% of cell growth) and to determine synergy using models such as the Bliss independence or Loewe additivity model.
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of drug combinations in a living organism.
-
Animal Model: Immunocompromised mice are subcutaneously implanted with KRAS G12C mutant human cancer cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, KRAS G12C inhibitor alone, combination drug alone, and the combination of both drugs. Drugs are administered according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the anti-tumor effects.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure the levels of specific proteins to determine how drug combinations affect signaling pathways.
-
Sample Preparation: Cells or tumor tissues are treated with the drug combinations for a specified time. The cells or tissues are then lysed to extract proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA assay.
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of protein.
-
Analysis: The levels of phosphorylated (active) proteins are normalized to the levels of the corresponding total proteins to determine the effect of the drugs on pathway activity.
Conclusion
The advent of KRAS G12C inhibitors has opened a new chapter in the treatment of KRAS-mutant cancers. However, monotherapy is often insufficient to achieve durable responses due to the complex and adaptive nature of cancer cell signaling. The preclinical and clinical data strongly support the use of combination therapies to overcome resistance and enhance the therapeutic efficacy of KRAS G12C inhibitors. The strategic selection of combination partners, based on a deep understanding of the underlying resistance mechanisms in different tumor types, will be key to maximizing the clinical benefit of this important class of drugs. Further research into novel combinations and the development of biomarkers to guide patient selection will continue to refine our approach to targeting KRAS G12C-driven malignancies.
References
- 1. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential Treatment Options and Combination Strategies of KRAS-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 6. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KRAS G12C Inhibitors: Benchmarking Compound 28 Against Predecessors Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules capable of directly targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib and adagrasib, the first generation of approved KRAS G12C inhibitors, have demonstrated clinical efficacy, validating this therapeutic approach. This guide provides a comparative analysis of a newer agent, KRAS G12C inhibitor 28, against these established predecessors, focusing on available preclinical data to inform further research and development.
Executive Summary
This guide benchmarks this compound against the first-generation inhibitors, sotorasib and adagrasib. While publicly available data for inhibitor 28 is currently limited, this document compiles the existing information and presents it alongside the more extensive datasets for sotorasib and adagrasib to offer a preliminary comparative perspective. The primary goal is to provide a clear, data-driven overview to aid researchers in evaluating the potential of these compounds.
Comparative Efficacy and Potency
This compound has been reported to have a half-maximal inhibitory concentration (IC50) of 57 nM.[1] This metric provides a measure of its potency in biochemical assays. For comparison, sotorasib and adagrasib have demonstrated potent inhibitory activity in a range of preclinical assays.
Table 1: In Vitro Potency and Cellular Activity of KRAS G12C Inhibitors
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Biochemical IC50 | 57 nM[1] | 8.88 nM (Nucleotide Exchange Assay) | 5 nM |
| Cellular IC50 | Data not publicly available | Data not publicly available | Data not publicly available |
| Cell Viability (Example Cell Lines) | Data not publicly available | NCI-H358: ~0.006 µMMIA PaCa-2: ~0.009 µM | Various KRAS G12C mutant cell lines: 0.2 nM to 1042 nM (3D spheroids) |
| Downstream Signaling Inhibition | Data not publicly available | Sustained suppression of p-ERK | Inhibition of p-ERK and pS6 with IC50s in the single-digit nanomolar range |
Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Efficacy in Xenograft Models
| Parameter | This compound | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Tumor Model | Data not publicly available | NCI-H358 cell-derived xenografts | MIA PaCa-2 cell-derived xenografts; H358 xenografts |
| Dosing | Data not publicly available | 30 mg/kg, p.o., daily | 30-100 mg/kg, i.g., daily |
| Observed Effect | Antitumor effects reported[1] | Tumor size reduction | Dose-dependent anti-tumor efficacy, including complete responses[2] |
Signaling Pathway and Experimental Workflow
To understand the context of these inhibitors' mechanism of action and evaluation, the following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for assessing KRAS G12C inhibitors.
Caption: The KRAS signaling pathway, illustrating the mechanism of activation and downstream effector pathways.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of KRAS G12C Inhibitor 28
This document provides crucial safety and logistical information for the proper disposal of the research compound KRAS G12C inhibitor 28. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. As a potent, targeted therapy agent, this compound requires handling and disposal as cytotoxic and hazardous chemical waste.
Compound Hazard Profile
The Safety Data Sheet (SDS) for this compound outlines its primary hazards. This information is critical for understanding the rationale behind the recommended disposal procedures.
| Hazard Classification | Description | Precautionary Statement Code |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed. | H302 |
| Acute Aquatic Toxicity (Category 1) | Very toxic to aquatic life. | H400 |
| Chronic Aquatic Toxicity (Category 1) | Very toxic to aquatic life with long lasting effects. | H410 |
Step-by-Step Disposal Protocol
Given the hazardous nature of this compound, all waste materials contaminated with this compound must be segregated and treated as cytotoxic waste.[1][2][3] The primary method for the disposal of cytotoxic waste is incineration at a permitted treatment facility.[4]
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat or gown, safety goggles, and two pairs of gloves when handling the compound and its waste.[5]
2. Waste Segregation at the Source:
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, tubes, vials, gloves, bench paper, and contaminated PPE, must be disposed of in a designated, leak-proof, and puncture-resistant container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[1][2] These containers are typically color-coded, often with purple or yellow and purple lids, to distinguish them from other waste streams.[2]
-
Liquid Waste: Unused solutions of this compound should not be poured down the drain.[4] They must be collected in a sealed, leak-proof container that is clearly labeled with the chemical name and "Cytotoxic Waste".
-
Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container with a purple lid, indicating cytotoxic contamination.[1][2]
3. Waste Container Management:
-
Keep cytotoxic waste containers sealed when not in use.
-
Do not overfill waste containers. It is recommended to close and prepare for disposal when they are three-quarters full.[4]
-
Store waste containers in a secure, designated area away from general laboratory traffic.
4. Final Disposal:
-
The sealed and properly labeled cytotoxic waste containers must be collected and disposed of by a certified hazardous waste contractor.[2] This ensures the waste is transported to a permitted facility for high-temperature incineration, which is the standard and required method for destroying cytotoxic compounds.[4]
-
Follow all institutional, local, and national regulations for the disposal of hazardous and cytotoxic waste.[1] The precautionary statement P501 specifically advises to "Dispose of contents/ container to an approved waste disposal plant".[6]
Note on Chemical Decontamination: While some cytotoxic agents can be chemically deactivated, specific protocols for this compound are not publicly available.[1] Attempting to neutralize the compound without a validated protocol could be hazardous. Therefore, incineration via a certified waste management service is the recommended and safest disposal method.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for handling and disposing of this compound in a laboratory setting.
Caption: This diagram outlines the procedural flow for the safe handling and disposal of this compound.
KRAS Signaling Pathway
To provide further value and context for researchers, the following diagram illustrates the simplified KRAS signaling pathway, which is the target of this inhibitor. The KRAS protein is a key node in pathways that regulate cell growth, proliferation, and survival.[7]
Caption: This diagram shows the role of KRAS in cell signaling and the point of intervention for a KRAS G12C inhibitor.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. acewaste.com.au [acewaste.com.au]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|2649004-88-4|MSDS [dcchemicals.com]
- 7. How to manage KRAS G12C-mutated advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling KRAS G12C Inhibitor 28
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like KRAS G12C inhibitors is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for a representative KRAS G12C inhibitor, herein referred to as "inhibitor 28."
Personal Protective Equipment (PPE)
When handling KRAS G12C inhibitor 28, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Required Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where the inhibitor is being handled. |
| Body | Laboratory coat | A fully buttoned lab coat is required to protect against skin contact. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[1][2] |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | First-Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash affected skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2] |
| Inhalation | Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.[1] |
| Accidental Release | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contain the spill and contact environmental health and safety personnel.[1] |
Handling and Storage Protocols
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
Handling:
-
Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]
-
Do not eat, drink, or smoke when handling this product.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Recommended storage temperatures can vary; for powder forms, storage at -20°C is common, while solutions in solvent may require -80°C.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Container: Dispose of the compound and any contaminated materials in a clearly labeled, sealed container for chemical waste.
-
Disposal Method: Disposal should be carried out by a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[1]
-
Decontamination: Decontaminate surfaces and equipment that have come into contact with the inhibitor by scrubbing with alcohol.[1]
KRAS G12C Signaling Pathway
The following diagram illustrates the simplified KRAS signaling pathway, which is constitutively activated by the G12C mutation and targeted by inhibitors like inhibitor 28.
Caption: Simplified KRAS signaling pathway and the inhibitory action of inhibitor 28.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
